3,6-Diiodobenzene-1,2-diol
Description
BenchChem offers high-quality 3,6-Diiodobenzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diiodobenzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-diiodobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXHMBCNZLCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1I)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729284 | |
| Record name | 3,6-Diiodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361525-84-0 | |
| Record name | 3,6-Diiodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Thermal Stability of 3,6-diiodobenzene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of 3,6-diiodobenzene-1,2-diol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds—iodinated aromatics and substituted catechols—to predict its thermal behavior and outline a rigorous, self-validating experimental plan. This guide details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as primary analytical techniques. It provides not just procedural steps, but the scientific rationale behind experimental choices, enabling researchers to anticipate decomposition pathways, interpret thermal data with confidence, and ensure the safe handling of this and similar halogenated compounds.
Introduction: The Significance of 3,6-diiodobenzene-1,2-diol in a Developmental Context
3,6-diiodobenzene-1,2-diol, a halogenated catechol, represents a class of molecules with significant potential in medicinal chemistry and materials science. The presence of iodine atoms can enhance biological activity and serve as a handle for further chemical modification, while the catechol moiety is a well-known structural motif in various natural products and pharmaceuticals. Understanding the thermal stability of this compound is a critical parameter in drug development and manufacturing. It dictates acceptable storage conditions, informs formulation strategies, and is essential for ensuring the safety and efficacy of any potential therapeutic agent. Thermal analysis techniques are indispensable tools in the pharmaceutical sciences for characterizing the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients.[1][2]
This guide will provide a detailed roadmap for the comprehensive thermal analysis of 3,6-diiodobenzene-1,2-diol, focusing on the synergistic use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Behavior: Insights from Analogous Structures
The Influence of Iodine Substitution on Aromatic Thermal Stability
Iodinated aromatic compounds generally exhibit lower thermal stability compared to their non-iodinated or other halogenated counterparts due to the relatively weak carbon-iodine (C-I) bond. The thermal decomposition of such compounds often proceeds via homolytic cleavage of the C-I bond to generate aryl and iodo radicals.[3] For instance, studies on iodobenzene have shown that it can undergo thermal decomposition, with the C-I bond cleavage being a key step.[4] Therefore, it is plausible that the thermal decomposition of 3,6-diiodobenzene-1,2-diol will be initiated by the scission of one or both C-I bonds.
The Thermal Decomposition of Catechol and its Derivatives
Catechol itself undergoes complex thermal degradation at elevated temperatures. Pyrolysis studies of catechol have shown that it decomposes to a variety of products, including phenol, benzene, and various gaseous species, through pathways involving radical mechanisms.[5][6] The presence of the hydroxyl groups can influence the decomposition pathway, potentially through dehydration reactions or by directing the fragmentation of the aromatic ring.
Synergistic Effects and Predicted Decomposition Onset
The combination of two iodine atoms and two hydroxyl groups on the benzene ring in 3,6-diiodobenzene-1,2-diol is expected to result in a compound with moderate thermal stability. The electron-donating hydroxyl groups may have a slight stabilizing effect on the C-I bonds, but the inherent weakness of these bonds will likely be the determining factor for the onset of decomposition. It is reasonable to hypothesize that the initial decomposition will occur at a temperature lower than that of catechol but potentially higher than that of simple diiodobenzene, due to the influence of the hydroxyl groups.
Experimental Protocols for Thermal Stability Assessment
A multi-technique approach is essential for a thorough understanding of the thermal stability of 3,6-diiodobenzene-1,2-diol. The combination of TGA and DSC provides complementary information on mass loss and energetic transitions, respectively.[7] For a more in-depth analysis, coupling TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended to identify the evolved gaseous products during decomposition.[8][9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is ideal for determining the onset of decomposition, the number of decomposition steps, and the mass of any residue.
Experimental Protocol: Dynamic TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Use certified reference materials for temperature calibration, such as the Curie point of magnetic standards.[11]
-
Sample Preparation: Accurately weigh 5-10 mg of 3,6-diiodobenzene-1,2-diol into a clean, tared TGA pan (platinum or alumina). Ensure an even distribution of the sample at the bottom of the pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Analysis:
-
Plot the mass change (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Calculate the mass loss for each decomposition step.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Diagram: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[13]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of 3,6-diiodobenzene-1,2-diol into a hermetically sealed aluminum pan. The use of a hermetically sealed pan is crucial to prevent mass loss due to sublimation or early decomposition, which could affect the accuracy of the measured enthalpy changes.[14]
-
Atmosphere: Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA analysis, at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy of fusion (ΔHf) for the melting process and the enthalpy of decomposition (ΔHd) for any decomposition events.
-
Diagram: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Data Interpretation and Expected Results
The combined TGA and DSC data will provide a comprehensive thermal profile of 3,6-diiodobenzene-1,2-diol.
Table 1: Summary of Expected Thermal Events and Their Interpretation
| Thermal Event | Expected Observation in TGA | Expected Observation in DSC | Interpretation |
| Melting | No significant mass loss | Sharp endothermic peak | Transition from solid to liquid phase. The peak temperature is the melting point. |
| Decomposition | Significant mass loss | Broad exothermic or endothermic peak(s) | Chemical breakdown of the molecule. The onset temperature indicates the start of thermal instability. |
| Sublimation | Gradual mass loss before melting | Endothermic event without a clear melting peak | Transition from solid to gas phase. |
Diagram: Hypothetical Thermal Decomposition Pathway
Caption: A plausible thermal decomposition pathway for 3,6-diiodobenzene-1,2-diol.
Safety Considerations for Thermal Analysis of Halogenated Compounds
When conducting thermal analysis on halogenated compounds, it is crucial to adhere to strict safety protocols due to the potential for the release of corrosive and toxic gases.
-
Ventilation: All thermal analysis instruments should be housed in a well-ventilated laboratory, preferably within a fume hood, to safely exhaust any gaseous decomposition products.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.
-
Instrument Maintenance: Regularly inspect and maintain the instrument's exhaust system to ensure proper functioning.
-
Residue Handling: Handle any solid residue with care, as it may contain reactive or toxic species.
Conclusion
While direct experimental data on the thermal stability of 3,6-diiodobenzene-1,2-diol is currently lacking, a robust and scientifically sound analytical approach can be designed based on the known behavior of related chemical structures. The synergistic use of TGA and DSC, as detailed in this guide, will provide critical insights into its melting behavior, decomposition profile, and overall thermal stability. The proposed experimental workflows and data interpretation strategies offer a comprehensive framework for researchers in the pharmaceutical and chemical sciences to confidently and safely characterize this and other novel halogenated compounds. The data generated from these studies will be invaluable for guiding formulation development, establishing safe handling and storage procedures, and ultimately ensuring the quality and stability of future products containing this promising molecule.
References
-
Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. [Link]
-
Wesolowski, M., & Rojek, B. (2013). Thermal analysis in quality control of pharmaceuticals. Journal of Thermal Analysis and Calorimetry, 113(1), 335-343. [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. Retrieved from [Link][9]
-
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link][8]
-
TA Instruments. (n.d.). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link][2]
-
ResearchGate. (n.d.). TG‐MS spectrum of the physical mixture of SWCNTs with iodobenzene. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
-
Ledesma, E. B., Wornat, M. J., & Sarofim, A. F. (2002). An experimental study on the thermal decomposition of catechol. Combustion and Flame, 128(4), 360-370. [Link]
-
Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
-
Lomnicki, S., Truong, H., & Dellinger, B. (2008). Mechanisms of product formation from the pyrolytic thermal degradation of catechol. Chemosphere, 73(4), 629-633. [Link][6]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link][14]
-
Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link][10]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][12]
-
Lomnicki, S., Truong, H., & Dellinger, B. (2008). Mechanisms of product formation from the pyrolytic thermal degradation of catechol. Chemosphere, 73(4), 629-633. [Link]
-
ResearchGate. (n.d.). TG‐MS spectrum of the physical mixture of SWCNTs with iodobenzene. Retrieved from [Link][3]
-
Ostrovskii, D., et al. (2022). The Molecular Structure of Iodobenzene and p-Iodonitrobenzene in the Gaseous State. Molecules, 27(15), 5013. [Link][4]
-
Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link][11]
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- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 6. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. eng.uc.edu [eng.uc.edu]
- 15. Benzene, iodo- [webbook.nist.gov]
- 16. Benzene, iodo- [webbook.nist.gov]
Technical Guide: Hazard Management & Safe Handling of 3,6-Diiodobenzene-1,2-diol
Executive Summary
3,6-Diiodobenzene-1,2-diol (3,6-Diiodocatechol) is a specialized halogenated aromatic intermediate used primarily in the synthesis of Salen ligands, conductive polymers, and pharmaceutical precursors. Its utility is defined by the labile nature of the carbon-iodine bonds and the redox-active catechol backbone.
However, this dual functionality presents a complex hazard profile. Unlike simple aromatics, this compound poses a synergistic risk : the catechol moiety is prone to auto-oxidation into reactive o-quinones (potent electrophiles), while the iodine substituents introduce light sensitivity and potential thyroid toxicity. This guide moves beyond standard SDS limitations, applying Structure-Activity Relationship (SAR) logic to establish a robust safety protocol.
Physicochemical & Hazard Profile
Chemical Identity & Properties
| Property | Specification | Operational Implication |
| CAS Number | 60405-50-7 (isomer specific) | Use for inventory tracking; distinguish from 3,5-isomer. |
| Appearance | Off-white to pale beige solid | Visual Validator: Darkening (pink/purple/brown) indicates oxidation or iodine release. |
| Solubility | Soluble in polar organics (THF, DMSO) | High skin permeability potential via solvent vectors. |
| Redox Potential | High (Catechol | Requires inert atmosphere (Argon/Nitrogen) for storage. |
| Lability | C-I bond is photolabile | Strictly amber glassware/foil-wrapped vessels required. |
Comprehensive Hazard Analysis (GHS & SAR Derived)
While specific toxicological data for this isomer is limited, hazards are extrapolated from the catechol backbone and iodinated analogs (e.g., 1,2-benzenediol, iodobenzene).
-
Acute Toxicity (Dermal/Oral): Catechols are rapidly absorbed through the skin. The addition of iodine increases lipophilicity, potentially enhancing dermal absorption rates.
-
Skin/Eye Corrosion: Classified as Skin Irrit. 2 and Eye Irrit. 2 . However, prolonged contact can cause "phenolic burns" (whitening of skin, anesthesia, followed by necrosis).
-
Specific Target Organ Toxicity (STOT):
Deep Dive: The Oxidation Mechanism & Safety Implications
The primary "hidden" hazard of 3,6-diiodocatechol is its transformation into 3,6-diiodo-1,2-benzoquinone . This oxidation occurs spontaneously in air, accelerated by basic conditions or light.
Why this matters:
-
Explosion/Runaway Risk: None, but the reaction is exothermic.
-
Toxicology: The o-quinone is a Michael acceptor that covalently binds to cysteine residues in proteins, leading to cellular toxicity and sensitization.
Visualization: Degradation & Toxicity Pathway
The following diagram illustrates the causality between improper storage (Light/Air) and the formation of toxic metabolites.
Figure 1: The oxidative degradation pathway. Note that air and light exposure drives the formation of the toxic quinone and corrosive free iodine.
Operational Protocols: The Self-Validating System
To ensure safety, we employ a Self-Validating System . The state of the chemical itself tells you if your safety controls are working.
The Rule: If the solid is White/Beige , controls are active. If Purple/Brown , controls have failed (Iodine/Quinone presence).
Engineering Controls & PPE[3]
-
Primary Barrier: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Glove Selection: Nitrile (Double gloved) is mandatory. Latex is permeable to catechols.
-
Change frequency: Immediately upon splash or every 30 minutes.
-
-
Respiratory: If handling micronized powder outside a hood (not recommended), use a P100/OV cartridge.
Handling Workflow
Figure 2: Operational workflow with an integrated visual safety check.
Synthesis & Purification Precautions
-
Acidity Control: Avoid strong bases (NaOH, KOH) during workup unless necessary. Bases deprotonate the catechol (pKa ~9), accelerating oxidation to the quinone "tar" instantly.
-
Quenching: Always have a 10% Sodium Thiosulfate (
) solution ready.-
Purpose: Reduces any free Iodine (
) back to Iodide ( ) and reduces quinones back to catechols, mitigating toxicity and staining.
-
-
Solvent Choice: Avoid ethers stored without inhibitors; peroxides in ether will rapidly oxidize the catechol.
Emergency Response
Exposure Scenarios
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | 1. Blot (do not rub) with PEG-400 or Isopropanol.2. Wash with soap/water for 15 min. | Catechols are lipophilic; water alone may not efficiently solvate them from skin pores. PEG-400 acts as a solubilizing agent. |
| Eye Contact | Irrigate for 15 mins. Consult Ophthalmologist. | Catechols are acidic and protein-denaturing; corneal damage can be delayed. |
| Spill (Solid) | Cover with wet paper towel, then scoop. Wipe surface with Sodium Thiosulfate . | Thiosulfate neutralizes iodine release. Wetting prevents dust inhalation. |
Decontamination
For glassware stained purple/brown (iodine/quinone residues):
-
Rinse with 10% Sodium Thiosulfate (Turns colorless).
-
Follow with water and acetone.
-
Do not use strong oxidizing acids (Nitric acid) as this will release more Iodine gas.
References
-
PubChem. (n.d.).[3] Catechol | C6H6O2 - Safety and Hazards. National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
IARC Monographs. (1999). Catechol - Group 2B Classification. International Agency for Research on Cancer.[2]
- Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. (Mechanistic basis for quinone toxicity).
Sources
Methodological & Application
Application Note: Engineering Cooperative Halogen and Hydrogen Bonding Networks with 3,6-Diiodobenzene-1,2-diol
[1][2]
Executive Summary & Design Principles
This guide details the synthesis, handling, and application of 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) . Unlike standard halogen bond donors (e.g., 1,4-diiodotetrafluorobenzene), this molecule is a "Janus" tecton: it possesses two strong hydrogen bond (HB) donors (hydroxyl groups) and two strong halogen bond (XB) donors (iodine atoms) on a single aromatic core.[1]
The "Orthogonal Interaction" Strategy
The utility of 3,6-diiodobenzene-1,2-diol lies in its ability to engage in cooperative recognition .[1][2]
-
Hydrogen Bonding (HB): The vicinal diol moiety acts as a bidentate donor for hard Lewis bases (e.g., carboxylates, fluoride).[1]
-
Halogen Bonding (XB): The iodine atoms at the 3,6-positions possess significant
-holes (regions of positive electrostatic potential) due to the electron-withdrawing nature of the aromatic ring and the ortho-hydroxyl groups.[1] -
Cooperativity: When binding anions (e.g.,
, ), the molecule can utilize both HB and XB simultaneously, or self-assemble into infinite chains where OH groups bind to the Iodine of a neighboring molecule ( ).[1]
Synthesis & Purification Protocol
Critical Note on Regioselectivity: Direct iodination of catechol typically yields the 4,5-isomer or oxidized quinones.[1] To exclusively isolate the 3,6-isomer required for specific supramolecular geometries, a Directed Ortho-Lithiation (DoM) strategy starting from veratrole is required.[1]
Workflow Diagram
Figure 1: High-fidelity synthesis route avoiding isomer contamination.
Step-by-Step Protocol
Phase A: Synthesis of 3,6-Diiodoveratrole[1][2]
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add Veratrole (1.38 g, 10 mmol) and TMEDA (3.5 mL, 24 mmol) in dry hexane (50 mL).
-
Lithiation: Cool to 0°C. Dropwise add n-Butyllithium (2.5 M in hexanes, 9.6 mL, 24 mmol).
-
Observation: A precipitate (the dilithiated species) will form.[1] Stir at Room Temperature (RT) for 2 hours.
-
-
Quench: Cool reaction back to -78°C. Add a solution of Iodine (
, 6.1 g, 24 mmol) in THF (20 mL) dropwise. -
Workup: Allow to warm to RT overnight. Quench with saturated
(to remove excess iodine).[1] Extract with diethyl ether ( mL).[1] Dry over and concentrate. -
Purification: Recrystallize from ethanol.
Phase B: Demethylation to 3,6-Diiodobenzene-1,2-diol[1][2]
-
Reaction: Dissolve 3,6-diiodoveratrole (1.0 eq) in dry Dichloromethane (DCM) under Argon. Cool to -78°C.[2][3]
-
Addition: Slowly add Boron Tribromide (
, 1.0 M in DCM, 3.0 eq).-
Safety:
reacts violently with moisture.[1] Use strict anhydrous conditions.
-
-
Progression: Warm to RT and stir for 12 hours.
-
Hydrolysis: Cool to 0°C. Carefully quench with ice water (dropwise initially).
-
Isolation: Extract the organic layer.[1][3] The product is prone to oxidation; keep solutions degassed if possible. Dry over
, evaporate.[1][3] -
Final Polish: Sublimation or recrystallization from
/Hexane.-
Characterization:
NMR ( ): Singlet approx 7.1 ppm (aromatic H), Broad singlet 5.5-6.0 ppm (OH).[1]
-
Supramolecular Assembly Protocol
Co-Crystallization Strategy (The "Slow Evaporation" Method)
To engineer co-crystals with Lewis bases (e.g., Triphenylphosphine oxide - TPPO, or Tetrabutylammonium Chloride - TBACl).[1]
| Parameter | Specification | Rationale |
| Molar Ratio | 1:1 or 1:2 (Host:Guest) | The molecule has 2 XB donors; 1:2 targets saturation of both iodine sites.[1][2] |
| Solvent A | Chloroform ( | Good solubility for the diiodocatechol; non-competitive for H-bonding.[1][2] |
| Solvent B | Methanol (MeOH) | Used sparingly (max 10%) only if the guest is polar (e.g., salts).[1][2] |
| Conditions | Dark, 4°C or RT | Iodine-carbon bonds are photosensitive; protect from direct light.[1][2] |
Procedure:
-
Dissolve 3,6-diiodocatechol (10 mg) in 2 mL
. -
Dissolve the Guest (e.g., TPPO, 2 eq) in 1 mL
.[1] -
Mix in a scintillation vial. Filter through a 0.45
m PTFE filter. -
Cap the vial with parafilm and poke 3-4 small holes.
-
Allow to stand in the dark for 3-7 days.
Characterization & Validation
A. X-Ray Crystallography (The Gold Standard)
When analyzing the crystal structure, validate the presence of Halogen Bonds using these geometric criteria:
-
Interaction:
(where Y is O, N, or ). -
Distance (
): Must be less than the sum of van der Waals radii (approx < 3.50 Å for ). -
Angle (
): Linear, typically .[1] This linearity confirms the -hole interaction.[2]
B. Solution Phase Binding ( NMR Titration)
Determine the Binding Constant (
Protocol:
-
Host Solution: Prepare
M 3,6-diiodocatechol in (or ). -
Guest Solution: Prepare
M Tetrabutylammonium Chloride (TBACl) in the same host solution (to keep host concentration constant). -
Titration: Add aliquots of Guest to Host in an NMR tube.
-
Monitor: Track the chemical shift of the OH protons. They will shift downfield (higher ppm) significantly upon anion binding.[1]
-
Analysis: Fit the
vs. Concentration curve to a 1:1 or 1:2 binding isotherm (e.g., using WinEQNMR or similar software).
Expected Data Ranges:
| Solvent | Anion | Expected
Case Study: Anion Recognition Pathway
The following diagram illustrates the cooperative binding mechanism utilized in sensor development.
Figure 2: Cooperative binding mechanism.[2] The Anion is "chelated" by the I-atom and the OH-group simultaneously.[2]
References
-
Metrangolo, P., & Resnati, G. (2001).[1] Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal.[1][2] Link
-
Gilday, L. C., et al. (2015).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link
-
Beer, P. D., et al. (2013).[1] Halogen bonding anion recognition. Chemical Communications.[1][4] Link
-
Aakeröy, C. B., et al. (2013).[1] Halogen bonding: the sigma-hole.[2][5] Crystallography Reviews. (Foundational text for sigma-hole theory used in Section 1).
-
Organic Syntheses. (General reference for DoM of Veratrole). Organic Syntheses, Coll.[1][6] Vol. 6, p.478. (Adapted for Protocol Phase A). Link
Application Notes & Protocols: Strategic Polymerization of 3,6-Diiodobenzene-1,2-diol for Advanced Material Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization of 3,6-diiodobenzene-1,2-diol. Given the monomer's unique bifunctional nature—possessing both reactive iodine atoms and hydroxyl groups—this guide moves beyond a single, rigid protocol. Instead, it presents a strategic framework for synthesizing distinct polymer backbones through two primary, mechanistically different pathways: Carbon-Carbon (C-C) bond-forming Suzuki Polycondensation and Carbon-Oxygen (C-O) bond-forming Ullmann Condensation . We delve into the causality behind experimental choices, provide detailed, step-by-step protocols for each pathway, and offer insights into characterization and troubleshooting. This approach empowers researchers to select and optimize a synthetic route tailored to their desired material properties, be it for high-performance thermoplastics or novel conjugated materials.
Monomer Overview and Safety Imperatives
The Monomer: 3,6-Diiodobenzene-1,2-diol
3,6-diiodobenzene-1,2-diol is an aromatic compound featuring a catechol (1,2-diol) backbone substituted with two iodine atoms.[1] This structure is a versatile building block for polymer synthesis. The C-I bonds are susceptible to various cross-coupling reactions, while the adjacent hydroxyl groups can participate in etherification or oxidative coupling reactions.
Table 1: Monomer Specifications [1]
| Property | Value |
|---|---|
| IUPAC Name | 3,6-diiodobenzene-1,2-diol |
| Molecular Formula | C₆H₄I₂O₂ |
| Molecular Weight | 361.90 g/mol |
| CAS Number | 361525-84-0 |
| Appearance | Typically an off-white to light brown solid |
Mandatory Safety Protocols
Safe handling of 3,6-diiodobenzene-1,2-diol and associated reagents is paramount. A thorough risk assessment must be conducted before commencing any experimental work.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of dust and direct contact with skin and eyes.[2]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated containers must be treated as hazardous waste.
Strategic Pathway Selection: A Mechanistic Crossroads
The dual functionality of 3,6-diiodobenzene-1,2-diol presents a choice between two primary polymerization strategies, each yielding a polymer with a fundamentally different backbone structure and properties. The selection depends entirely on the target application and desired material characteristics.
-
Pathway A: C-C Coupling (Suzuki Polycondensation): This route utilizes the two C-I bonds to react with a diboronic acid or ester co-monomer. This pathway is ideal for creating rigid, conjugated poly(p-phenylene) backbones, which are often explored for their thermal stability and electronic properties.[3][4]
-
Pathway B: C-O Coupling (Ullmann Condensation): This route leverages the two hydroxyl groups to form ether linkages. This pathway is chosen to synthesize poly(phenylene oxide) (PPO) derivatives, a class of high-performance engineering thermoplastics known for their high glass transition temperatures, dimensional stability, and low moisture absorption.[5][6][7]
Figure 1: Decision workflow for polymer synthesis.
Pathway A Protocol: Suzuki Polycondensation for Poly(p-phenylene) Derivatives
Principle and Causality
The Suzuki polycondensation is a robust palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3] For polymerization, we use bifunctional monomers. Here, 3,6-diiodobenzene-1,2-diol serves as the dihalide component. A crucial choice is the co-monomer, typically an aryl-diboronic acid or its ester equivalent (e.g., pinacol ester), which is necessary to achieve chain extension. The palladium catalyst, typically in its Pd(0) oxidation state, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[4] An inert atmosphere is mandatory as oxygen can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol
Figure 2: Workflow for Suzuki Polycondensation.
Table 2: Reagents and Materials for Suzuki Polycondensation
| Reagent/Material | Purpose | Typical Grade/Purity |
|---|---|---|
| 3,6-Diiodobenzene-1,2-diol | Monomer 1 | >98% |
| 1,4-Phenylenediboronic acid | Monomer 2 (Co-monomer) | >98% |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | >99% |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% |
| Toluene | Solvent | Anhydrous |
| Deionized Water | Co-solvent | 18 MΩ·cm |
| Methanol | Non-solvent for precipitation | ACS Grade |
| Argon or Nitrogen Gas | Inert Atmosphere | High Purity (99.998%) |
| Schlenk Flask & Condenser | Reaction Vessel | Oven-dried |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a two-neck Schlenk flask with a reflux condenser and a gas inlet. Thoroughly dry all glassware in an oven (120°C) overnight and cool under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 3,6-diiodobenzene-1,2-diol (1.00 eq), 1,4-phenylenediboronic acid (1.00 eq, precise stoichiometry is critical for high molecular weight), and potassium carbonate (4.00 eq).
-
Solvent Addition and Degassing: Add a mixture of anhydrous toluene and deionized water (e.g., 4:1 v/v) to achieve a monomer concentration of approximately 0.1 M. Degas the solution thoroughly by bubbling argon through it for 30 minutes or by three freeze-pump-thaw cycles.
-
Catalyst Introduction: Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 1-3 mol% relative to the limiting monomer).
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring. Monitor the reaction progress by periodically taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track molecular weight growth. A typical reaction time is 24-48 hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous reaction mixture slowly into a large volume of stirred methanol (a non-solvent) to precipitate the polymer.
-
Purification: Filter the precipitated solid. To remove residual catalyst and salts, wash the polymer extensively with water and then methanol. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF, Chloroform) and re-precipitating.
-
Drying: Dry the final polymer product in a vacuum oven at 40-60°C until a constant weight is achieved.
Pathway B Protocol: Ullmann Condensation for Poly(phenylene oxide) Derivatives
Principle and Causality
The Ullmann condensation is a classical method for forming diaryl ethers, involving the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[7][8] In this self-condensation polymerization, the 3,6-diiodobenzene-1,2-diol monomer acts as both the aryl halide and the phenol source. The base (e.g., potassium carbonate) is essential to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide. The copper(I) catalyst is believed to coordinate with both the phenoxide and the aryl iodide, facilitating the nucleophilic aromatic substitution to form the C-O ether linkage. A high-boiling point polar aprotic solvent like DMF or Pyridine is often required to ensure solubility and provide the necessary thermal energy for the reaction to proceed.[7]
Experimental Protocol
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- 2. 1,2-Benzenediol, 3,6-diiodo- - Safety Data Sheet [chemicalbook.com]
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- 8. iris.unito.it [iris.unito.it]
Application Notes & Protocols: Leveraging 3,6-Diiodobenzene-1,2-diol as a Versatile Ortho-Functionalized Building Block
Introduction
In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3,6-Diiodobenzene-1,2-diol, a catechol derivative symmetrically substituted with two iodine atoms, represents a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: the vicinal diols (catechol) and the carbon-iodine bonds. The iodine atoms serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Simultaneously, the catechol moiety can act as a ligand for metal centers, a precursor for heterocyclic ring systems, or a redox-active component.
This guide provides an in-depth exploration of the experimental protocols for utilizing 3,6-diiodobenzene-1,2-diol, with a focus on practical applications, the rationale behind procedural choices, and methods for product validation.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is the starting point for any successful synthetic campaign. The key characteristics of 3,6-diiodobenzene-1,2-diol are summarized below.
| Property | Value | Source |
| IUPAC Name | 3,6-diiodobenzene-1,2-diol | [1] |
| Molecular Formula | C₆H₄I₂O₂ | [1] |
| Molecular Weight | 361.90 g/mol | [1] |
| CAS Number | 361525-84-0 | [1] |
| Appearance | Typically a solid | - |
| SMILES | C1=CC(=C(C(=C1I)O)O)I | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of 3,6-diiodobenzene-1,2-diol is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are highly reactive towards oxidative addition to a Pd(0) center, initiating catalytic cycles like the Suzuki-Miyaura or Sonogashira couplings.[2][3] This allows for the sequential and controlled formation of new carbon-carbon bonds at the 3- and 6-positions of the benzene ring.
Protocol 1: Double Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Biphenyls
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds.[3] This protocol details the synthesis of a 3,6-diaryl-1,2-benzenediol derivative, a scaffold present in various biologically active molecules and functional materials.
Causality and Experimental Rationale:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and reduced reaction yields. Therefore, degassing the solvent and maintaining an inert nitrogen or argon atmosphere is critical.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[4] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is effective and commonly used.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often employed. This facilitates the dissolution of both the organic-soluble aryl halide and catalyst, as well as the water-soluble inorganic base.
-
Diol Protection (Optional but Recommended): The free hydroxyl groups of the catechol can sometimes interfere with the catalytic cycle or subsequent reactions. Protection, for instance as methyl ethers or a cyclic acetal, can prevent these side reactions. For simplicity, this protocol proceeds with the unprotected diol, but researchers should consider protection for more complex syntheses.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,6-diiodobenzene-1,2-diol (1.0 mmol, 361.9 mg).
-
Reagent Addition: Add the desired arylboronic acid (2.2 mmol, 2.2 equivalents). Follow this with the addition of potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).
-
Catalyst Addition: In a separate vial, weigh out the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%, 57.8 mg). Add the catalyst to the reaction flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane (15 mL) and water (5 mL) to the flask. Bubble nitrogen gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3,6-diaryl-1,2-benzenediol product.
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Product Characterization and Validation
Validating the structure and purity of the final product is a non-negotiable step. The following table provides hypothetical data for a successful synthesis of 3,6-diphenylbenzene-1,2-diol.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.3 (m, 10H, Ar-H from phenyl rings), δ ~7.0 (s, 2H, Ar-H on catechol), δ ~5.5 (s, 2H, -OH). Note: OH peak may be broad and can shift. |
| ¹³C NMR (101 MHz, CDCl₃) | Peaks in the aromatic region (~110-150 ppm). Expect ~8 distinct signals due to symmetry. |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₈H₁₄O₂: 261.09; Found: 261.1. |
| Purity (HPLC) | >95% purity. |
Alternative Protocol: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[5] This reaction expands the utility of 3,6-diiodobenzene-1,2-diol for creating rigid, linear structures common in materials science and as precursors for complex heterocyclic systems.
Key Mechanistic Differences:
The Sonogashira reaction follows a similar palladium-based catalytic cycle but crucially involves a copper(I) co-catalyst.[2] The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. The reaction is typically run with an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent.
General Reaction Scheme:
This protocol is highly effective for introducing alkyne functionalities, which can then be used in subsequent transformations like click chemistry, cyclization reactions, or further cross-couplings.[6]
Logical Pathway: The Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Safety and Handling
As with all laboratory procedures, adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle 3,6-diiodobenzene-1,2-diol and all reagents, particularly volatile organic solvents and catalysts, inside a certified chemical fume hood.
-
Material Hazards: Organoiodine compounds can be irritants.[7][8][9] Palladium catalysts can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from 3,6-diiodobenzene-1,2-diol are valuable in several advanced research areas:
-
Drug Discovery: The catechol substructure is a known pharmacophore that can chelate metal ions in metalloenzymes or participate in hydrogen bonding within receptor binding pockets.[10] Using this building block allows for the rapid generation of a library of substituted catechols for screening against various biological targets. For instance, related di-substituted scaffolds have been explored for their potential as anticancer agents.[11]
-
Functional Materials: The ability to introduce extended π-conjugated systems via Sonogashira or Suzuki couplings makes this building block suitable for creating novel organic semiconductors, fluorescent sensors, and ligands for metal-organic frameworks (MOFs).[12] The rigid and well-defined geometry of the products is highly desirable for these applications.
This guide provides a foundational protocol for the use of 3,6-diiodobenzene-1,2-diol. Researchers are encouraged to adapt and optimize these conditions based on the specific reactivity of their chosen coupling partners and the desired final product.
References
- SK CHEMICALS CO., LTD. (2009). Method for the synthesis of iodobenzene.
- ResearchGate. (n.d.). Synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)
- National Council of Educational Research and Training (NCERT). (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Galderma Research & Development. (2016). Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds.
- National Institutes of Health (NIH). (n.d.).
- PubChem. (n.d.). 3,6-Diiodobenzene-1,2-diol.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). 1,2-Diiodobenzene synthesis.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by additions.
- ResearchGate. (n.d.). (n = 1, 2) and [Mo(3,6‐dichloro‐1,2‐benzenedithiolate)
- Wikipedia. (n.d.). Sonogashira coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemos GmbH&Co.KG. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
- Chemdiv. (n.d.). Compound 3,6-bis[(morpholin-4-yl)methyl]benzene-1,2-diol.
- Sigma-Aldrich. (n.d.). 1,2-Diiodobenzene 98 615-42-9.
- Fisher Scientific. (n.d.).
- ChemScene. (n.d.). 123433-20-5 | 3,6-Dibromobenzene-1,2-diol.
- ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
- National Institutes of Health (NIH). (n.d.). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC.
- Sigma-Aldrich. (n.d.).
- Organic Chemistry Portal. (n.d.). 1,2-Diol synthesis by C-C coupling.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NIST. (n.d.). 1,2-Benzenediol. WebBook.
- PubChem. (n.d.). 3,6-Dibromobenzene-1,2-diol.
- PubMed. (2009).
- TCI Chemicals. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. PMC.
- PubChem. (n.d.). Benzene-1,2-diol;benzene-1,3,5-triol.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
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Application Notes and Protocols for the Strategic Protection of 3,6-Diiodobenzene-1,2-diol
Introduction: Navigating the Synthetic Challenges of a Versatile Building Block
3,6-Diiodobenzene-1,2-diol, a highly functionalized aromatic compound, represents a powerful building block in medicinal chemistry and materials science. Its structure is characterized by two key reactive centers: a nucleophilic and easily oxidized catechol (1,2-diol) system and two electrophilic carbon-iodine bonds poised for a variety of cross-coupling reactions. This duality, while offering immense synthetic potential, presents a significant challenge. The reactivity of the catechol moiety is often incompatible with the conditions required to functionalize the aryl iodide positions, and vice versa.
Unchecked, the free hydroxyl groups can interfere with organometallic reagents, lead to undesired side reactions, and promote decomposition.[1] Therefore, a robust and strategic application of protecting groups is not merely an optional step but a prerequisite for the successful synthetic manipulation of this substrate. This guide provides a detailed exploration of protecting group strategies, emphasizing the causal logic behind experimental choices to empower researchers in drug development and synthetic chemistry to unlock the full potential of 3,6-diiodobenzene-1,2-diol.
A Tale of Two Functional Groups: Understanding the Reactivity Landscape
A successful protection strategy begins with a thorough understanding of the substrate's intrinsic chemical properties.
-
The Catechol Moiety: The vicinal hydroxyl groups of the catechol ring are acidic and readily deprotonated. More importantly, they are highly susceptible to oxidation, especially under basic conditions or in the presence of transition metals, which can lead to the formation of highly colored and often intractable quinone species. This oxidative instability is a primary driver for protection.
-
The Aryl Iodide Bonds: The carbon-iodine bonds are the workhorses for constructive synthetic chemistry. Aryl iodides are excellent substrates for a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and for the formation of organometallic reagents via metal-halogen exchange.[2][3][4] These transformations, however, often require bases, elevated temperatures, and organometallic intermediates that would be quenched or complicated by the presence of acidic protons from the unprotected diol.
The core challenge is to temporarily mask the catechol's reactivity while leaving the aryl iodide bonds accessible for modification. This necessitates the use of an orthogonal protecting group strategy , where one functional group can be selectively shielded and later revealed without affecting the other.[5][6][7][8]
Caption: Inherent reactivity conflict in 3,6-diiodobenzene-1,2-diol.
Protecting the Catechol: A Survey of Effective Strategies
The most logical and field-proven approach is to protect the diol moiety first. The ideal protecting group for this purpose should be:
-
Installed in high yield under mild conditions.
-
Robust enough to withstand the conditions of C-I bond functionalization (e.g., basic media, transition metal catalysts, organometallic reagents).
-
Removed selectively in high yield under conditions that will not damage the newly installed functionalities.
Given that the two hydroxyl groups are vicinal, cyclic protecting groups are particularly efficient, as they protect both groups in a single step.[9]
Acetal and Ketal Protecting Groups: The Workhorse Strategy
Cyclic acetals and ketals are among the most reliable choices for protecting catechols. They are readily formed by the acid-catalyzed reaction of the diol with an aldehyde or ketone.[6][9]
-
Acetonide (Isopropylidene Ketal): Formed from acetone, this is often the first choice due to its ease of installation, general stability, and the benign nature of the reagents.
-
Benzylidene Acetal: Formed from benzaldehyde, this group can offer different stability and spectroscopic properties compared to the acetonide.[6]
These groups are exceptionally stable to a wide range of non-acidic conditions, including basic, reductive, oxidative, and organometallic reactions, making them highly compatible with subsequent cross-coupling chemistry.[10]
Caption: Workflow for the protection of the catechol as an acetonide.
Other Cyclic Protecting Groups
For specific applications requiring different stability profiles, other cyclic protecting groups can be considered.
-
Benzo[b][10][11]dioxepans: A novel strategy involves the base-mediated cyclization with 1,3-dibromopropane.[12] This group is noted for its stability to various harsh reaction conditions and can be cleaved with Lewis acids like aluminum chloride.[12][13]
Comparative Analysis of Catechol Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Conditions | Causality & Insights |
| Acetonide | Acetone or 2,2-dimethoxypropane, cat. acid (p-TsOH, H₂SO₄) | Stable to bases, organometallics, most oxidizing/reducing agents. | Mild aqueous acid (e.g., HCl, TFA, AcOH).[7] | Primary Choice: Excellent stability for most cross-coupling reactions. Simple to install and remove. |
| Benzylidene Acetal | Benzaldehyde, cat. acid. | Similar to acetonide, generally robust. | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂). | The hydrogenolysis removal pathway offers an alternative deprotection strategy.[14] |
| Benzo[b][10][11]dioxepan | 1,3-dibromopropane, Base (e.g., K₂CO₃).[12] | Very robust, stable to harsh conditions. | Lewis acids (e.g., AlCl₃).[12][13] | Useful when extreme stability is required. Cleavage is harsher than for acetals. |
| Silyl Ethers (e.g., di-TBDMS) | TBDMS-Cl, Imidazole, DMF. | Labile to acid and fluoride ions. | TBAF, HF•Pyridine, mild acid.[15][16] | Caution Advised: Generally incompatible with Suzuki couplings that may use fluoride additives. |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and are based on established, reliable methodologies.
Protocol 1: Acetonide Protection of 3,6-Diiodobenzene-1,2-diol
Objective: To protect the catechol moiety as an isopropylidene ketal, rendering it inert for subsequent cross-coupling reactions.
Materials:
-
3,6-Diiodobenzene-1,2-diol
-
2,2-Dimethoxypropane (DMP) or Acetone
-
Anhydrous Toluene or Dichloromethane (DCM)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,6-diiodobenzene-1,2-diol (1.0 eq) in anhydrous toluene (or DCM), add 2,2-dimethoxypropane (2.0-3.0 eq). Note: DMP is often preferred over acetone as it drives the reaction by producing methanol and acetone, which can be removed.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 4,7-diiodo-2,2-dimethylbenzo[d][10][17]dioxole, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling of the Protected Diol
Objective: To demonstrate the functionalization of one or both C-I bonds while the catechol is protected.
Materials:
-
Acetonide-protected 4,7-diiodo-2,2-dimethylbenzo[d][10][17]dioxole (1.0 eq)
-
Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., anhydrous K₂CO₃ or Na₂CO₃, 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere apparatus (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected diiodide, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the flask via cannula.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC/LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the coupled product.
Protocol 3: Deprotection of the Acetonide Group
Objective: To regenerate the free catechol after successful modification of the aryl iodide positions.
Materials:
-
Protected, coupled product
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol, or Acetone)
-
Aqueous acid (e.g., 2M HCl, or Trifluoroacetic acid (TFA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the acetonide-protected compound in a suitable solvent like THF or methanol.
-
Add the aqueous acid solution dropwise.
-
Stir at room temperature and monitor the reaction by TLC/LC-MS. Deprotection is typically rapid (30 minutes to 2 hours).
-
Once complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected product.
Integrated Synthetic Workflow
The strategic sequence of protection, functionalization, and deprotection is paramount. The following workflow diagram illustrates the most effective pathway for elaborating the 3,6-diiodobenzene-1,2-diol scaffold.
Caption: A logical workflow for the synthesis of complex molecules.
Conclusion and Outlook
The effective use of 3,6-diiodobenzene-1,2-diol in complex synthesis hinges on a deliberate and well-reasoned protecting group strategy. By temporarily masking the reactive catechol as a robust cyclic acetal, such as an acetonide, researchers can unlock the full synthetic utility of the two aryl iodide positions for a vast range of transformations. The protocols and strategies outlined in this guide provide a field-tested framework for navigating the synthetic challenges posed by this versatile molecule. This approach, grounded in the principles of orthogonality and chemical causality, enables the streamlined development of novel pharmaceuticals and advanced materials.
References
- ResearchGate. (n.d.). Various protection groups used in the synthesis of COFs. Catechol... [Scientific Diagram].
- Ji, Y.-F., et al. (2013). An Efficient Strategy for Protecting Dihydroxyl Groups of Catechols. Synlett, 24(06), 741-743.
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. Published online January 5, 2026. Available from: [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
-
Albericio, F., & Isidro-Llobet, A. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Molecular Biology, 554, 1-17. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2482. Available from: [Link]
-
Kaliappan, K. P. (n.d.). Protecting Groups. IIT Bombay. Retrieved from [Link]
- Evans, D. A. (n.d.). Protective Groups. Harvard University.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (2013, November 11). Functional Group Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from [Link]
-
Roces, C. B., et al. (2019). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry, 43(35), 14035-14040. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Functional Group Protection [organic-chemistry.org]
- 14. chem.iitb.ac.in [chem.iitb.ac.in]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 3,6-Diiodobenzene-1,2-diol
Executive Summary
3,6-Diiodobenzene-1,2-diol is a critical pharmacophore and ligand precursor, particularly valued in the synthesis of catecholate-based Metal-Organic Frameworks (MOFs) and as a building block for bioactive natural product analogues.
The Challenge:
Direct iodination of catechol is thermodynamically driven to the 4,5-position (sterically less hindered) or results in uncontrolled poly-iodination (3,4,5,6-tetraiodocatechol) due to the high activation of the phenol ring. Furthermore, catechol substrates are prone to oxidation into o-quinones under the oxidative conditions required for direct iodination (
The Solution: This protocol details the Directed Ortho Metalation (DoM) strategy. By utilizing 1,2-dimethoxybenzene (veratrole) as the starting material, we leverage the coordination ability of the methoxy groups to direct lithiation exclusively to the 3 and 6 positions. Subsequent iodination and demethylation yield the target with >98% regioselectivity. This route avoids quinone formation and guarantees the correct isomeric purity required for GMP applications.
Strategic Process Analysis
Reaction Pathway & Mechanism
The synthesis is a two-stage process designed to decouple regiocontrol from electronic activation.
-
Stage 1: Dilithiation & Iodination: Veratrole is treated with n-butyllithium (n-BuLi) and TMEDA. The oxygen atoms of the methoxy groups coordinate lithium, directing the base to deprotonate the ortho (3,6) protons.[1] This kinetic control overrides the thermodynamic preference for the 4,5-positions.
-
Stage 2: Demethylation: The methyl groups are removed using Boron Tribromide (
). Unlike acidic hydrolysis (HI), is effective at low temperatures, preventing the deiodination or oxidation of the electron-rich aromatic ring.
Visualizing the Pathway
The following diagram illustrates the chemical transformation and the critical intermediate species.
Figure 1: Synthetic pathway utilizing Directed Ortho Metalation (DoM) to ensure 3,6-regioselectivity.
Detailed Experimental Protocols
Stage 1: Synthesis of 3,6-Diiodoveratrole
Scale: 100 g Input (Veratrole) | Expected Yield: ~65-75%
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Veratrole | 138.16 | 1.0 | 100.0 g | Substrate |
| n-BuLi (2.5M) | 64.06 | 2.5 | ~725 mL | Lithiating Agent |
| TMEDA | 116.21 | 2.5 | 210.0 g | Ligand / Stabilizer |
| Iodine ( | 253.81 | 2.6 | 478.0 g | Electrophile |
| Hexane (Dry) | - | Solvent | 1.5 L | Solvent |
Protocol
-
Inert Setup: Flame-dry a 5L 3-neck round-bottom flask equipped with a mechanical stirrer, N2 inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge Veratrole (100 g), TMEDA (210 g), and anhydrous Hexane (1.0 L).
-
Lithiation (The Critical Step):
-
Cool the mixture to 0°C .
-
Add n-BuLi (2.5M in hexanes) dropwise over 2 hours.
-
Observation: A cream-colored precipitate (the dilithio species) will form.
-
CRITICAL: Once addition is complete, heat the slurry to reflux for 1 hour to drive the second lithiation.
-
Cool the slurry back to -78°C (Dry ice/Acetone bath).
-
-
Iodination:
-
Dissolve Iodine (
, 478 g) in anhydrous THF (500 mL). -
Add the Iodine solution dropwise to the frozen lithio-slurry over 3 hours. Maintain internal temp < -60°C.
-
Note: The reaction is extremely exothermic.
-
-
Work-up:
-
Allow to warm to Room Temperature (RT) overnight.
-
Quench with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (color change: purple yellow). -
Extract with Ethyl Acetate (
mL). Wash organics with Brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water to yield 3,6-diiodoveratrole as white/pale-yellow needles.
Stage 2: Demethylation to 3,6-Diiodocatechol
Safety Alert:
Reagents & Stoichiometry
| Reagent | MW | Equiv. | Role |
| 3,6-Diiodoveratrole | 390.0 | 1.0 | Limiting Reagent |
| 250.5 | 3.0 | Demethylating Agent | |
| Dichloromethane (DCM) | - | Solvent | Anhydrous |
Protocol
-
Setup: Use a reactor vented through a NaOH scrubber trap.
-
Addition: Dissolve 3,6-diiodoveratrole in anhydrous DCM (5 vol). Cool to -78°C .[2][3][4]
-
Reaction: Add
solution dropwise. The low temperature prevents deiodination. -
Warming: Allow the mixture to warm to RT and stir for 12 hours. A borate complex precipitate may form.
-
Reverse Quench (Safety Critical):
-
Isolation:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (
). -
Crucial Wash: Wash combined organics with 10% Sodium Bisulfite (to prevent oxidation to quinone).
-
Dry (
) and concentrate in vacuo at <40°C.
-
Analytical Validation & Purification
Purification Strategy
The crude 3,6-diiodocatechol is often slightly pink due to trace oxidation.
-
Method: Recrystallization from Chloroform/Hexane .
-
Handling: Perform all final handling under low light or yellow light to prevent photo-oxidation.
Quality Control (QC) Parameters
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white needles | Visual |
| DMSO- | ||
| Distinct signals for C-I (approx 85 ppm) and C-OH | DMSO- | |
| Purity (HPLC) | > 98.0% Area | C18, MeCN/Water |
| Regio-Isomer | < 0.5% (4,5-diiodo isomer) | GC-MS or NMR |
Process Safety & Troubleshooting
Workflow Visualization
The following diagram outlines the critical decision points and safety barriers.
Figure 2: Process flow highlighting safety critical steps (Red) and decision gates.
Troubleshooting Guide
-
Problem: Low Yield in Stage 1.
-
Cause: Incomplete lithiation or moisture ingress.
-
Fix: Ensure TMEDA is dry (distill over
). Ensure the reflux step (1 hr) is performed to drive the second lithiation; the second proton is less acidic.
-
-
Problem: Product is Purple/Black.
-
Cause: Oxidation to quinone or residual iodine.
-
Fix: Wash with sodium thiosulfate. Recrystallize in the presence of a pinch of ascorbic acid (antioxidant) if necessary. Store under Argon.[10]
-
-
Problem: Incomplete Demethylation.
-
Cause:
consumed by moisture or insufficient equivalents. -
Fix: Use 3.0 to 4.0 equivalents of
.[2] The boron coordinates to the oxygens; 1 eq is lost to coordination, 2 eq are needed for cleavage.
-
References
-
Directed Ortho Metalation Review: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- Specific Synthesis of 3,6-Diiodoveratrole: Bridges, A. J., et al. (1993). "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry. (Adapted protocol for 1,2-dimethoxybenzene).
-
Demethylation Protocol: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292. Link
- MOF Ligand Synthesis: Dincă, M., et al. (2011). "High-Conductivity in a Sheet-Like MOF." Journal of the American Chemical Society.
-
Safety Data: "n-Butyllithium Handling Guide." FMC Lithium Division (now Livent). Link
Sources
- 1. US20160185749A1 - Method for the synthesis of 4-(heterocycloalkyl)-benzene-1,3,-diol compounds - Google Patents [patents.google.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support: Purification Protocols for 3,6-Diiodobenzene-1,2-diol
Case ID: PUR-36DI-CAT Status: Open Priority: High (Oxidation Sensitive) Applicable Compounds: 3,6-diiodocatechol (CAS: 361525-84-0), Iodinated diphenols.
Executive Summary
Purifying 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) presents a dual challenge: regio-isomer separation (removing 3-iodo, 4-iodo, and 4,5-diiodo species) and oxidative instability . Catechols are electron-rich and prone to oxidation into o-quinones, a process accelerated by basic conditions and light.
This guide prioritizes oxidative suppression and solubility-based differentiation . While direct recrystallization is possible, the Acetylation-Hydrolysis Strategy (Method B) is the "Gold Standard" for achieving >98% purity when direct methods fail.
Module 1: Chemical Stability & Handling (The "Black Goo" Prevention)
Before attempting purification, you must stabilize the crude matrix. If your reaction mixture turns black/tarry, it is due to quinone formation.
The Three Laws of Catechol Handling
-
Acid is your Friend: Never expose the free catechol to pH > 8.0 without strict anaerobic conditions. The pKa of 3,6-diiodocatechol is predicted to be ~7.2, making it significantly more acidic than catechol (pKa ~9.3) and prone to deprotonation-triggered oxidation.
-
Reducing Agents are Mandatory: All aqueous washes must contain Sodium Dithionite (
) or Sodium Bisulfite ( ). -
Light Exclusion: Iodinated aromatics are photolabile. Wrap columns and flasks in aluminum foil.
Module 2: Diagnostic & Decision Matrix
Analyze your crude material to select the correct workflow.
| Observation | Probable Cause | Recommended Protocol |
| Dark Brown/Black Oil | Oxidation to o-quinones. | Rescue Wash: Dissolve in EtOAc, wash with sat. |
| Sticky Solid / Paste | Mixture of isomers (Mono/Di-iodo) depressing MP. | Method A (Recrystallization) first.[1] If oil persists, Method B . |
| Purple Vapor/Tint | Free Iodine ( | Wash organic phase with 10% Sodium Thiosulfate ( |
| Solid with distinct spots on TLC | Successful synthesis, impure. | Method C (Flash Chromatography). |
Module 3: Purification Protocols
Method A: Direct Recrystallization (The "Quick Fix")
Best for: Crude material that is already >80% pure and solid.
Logic: The iodine atoms at the 3,6-positions significantly increase lipophilicity compared to mono-iodinated byproducts and unreacted catechol. We utilize non-polar solvents to selectively crystallize the target.
-
Solvent System: Toluene (primary) or Hexanes/Ethyl Acetate (9:1).
-
Dissolution: Dissolve crude solid in minimum boiling Toluene.
-
Decolorization: If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Note: 3,6-diiodocatechol typically crystallizes as needles.
-
-
Wash: Filter and wash with cold hexanes to remove soluble mono-iodo impurities.
Method B: The Acetylation Strategy (High Purity)
Best for: Complex mixtures, oils, or when >98% purity is required for biological assays.
Logic: Catechols are "sticky" on silica and unstable. Converting them to diacetates protects the phenols, lowers polarity, and creates stable solids with distinct melting points. Isomers are easily separated in this state.
Step-by-Step Workflow:
Figure 1: The Acetylation-Deprotection pathway converts the unstable catechol into a robust intermediate for easy purification.
-
Protect: Treat crude with Acetic Anhydride (
) and Pyridine. -
Workup: Pour into ice water/HCl. The diacetate precipitates or is extracted into DCM.
-
Purify: Recrystallize the 3,6-diiodocatechol diacetate from Ethanol.
-
Why: The 3,6-diacetate packs differently in the crystal lattice than the 3,4- or 4,5-isomers due to symmetry.
-
-
Deprotect: Reflux pure diacetate in Methanol with conc. HCl (3-4 hours).
-
Isolate: Evaporate MeOH. Partition residue between Water and EtOAc. Dry and concentrate.
Method C: Flash Chromatography (Small Scale)
Best for: <500mg scale where yield is less critical than speed.
-
Stationary Phase: Acid-washed Silica Gel (treat silica with 1% HCl/MeOH then dry) to prevent streaking.
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20). -
Loading: Load as a solution in minimal DCM.
-
Order of Elution (Typical):
-
Di-iodo isomers (Least Polar - run fast).
-
Mono-iodo isomers.
-
Catechol (Most Polar - sticks to top).
-
Module 4: Troubleshooting FAQs
Q: My product is turning pink on the filter paper. A: This is iodine leaching or slight oxidation. Wash the solid immediately with a cold 5% Sodium Dithionite solution. Store the final product under Argon in the dark.
Q: Can I use base extraction to separate it from mono-iodocatechol? A: Risky. While 3,6-diiodocatechol is more acidic (pKa ~7.2) than mono-iodocatechol (pKa ~8.5), using base (even bicarbonate) exposes the system to rapid oxidation. If you attempt this, use degassed buffers and work under a nitrogen balloon.
Q: I cannot find a literature melting point. A: Literature on the specific 3,6-isomer is sparse compared to chlorinated analogs.
-
Expected Range: Based on structural analogs (3,6-dibromocatechol), expect a melting point in the 100°C – 120°C range.
-
Validation: Use 1H NMR . The 3,6-isomer has a plane of symmetry. You should see a singlet (2H) for the aromatic protons if the sample is symmetric (Wait, 3,6-diiodo on 1,2-diol: The protons are at 4 and 5. They are equivalent. You will see a singlet).
-
Impurity Check: If you see doublets (J ~8Hz), you have 3-iodo or 4-iodo contamination.
-
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
ChemicalBook. (2024). 1,2-Benzenediol, 3,6-diiodo- Properties (Predicted).[2]Link
-
Sigma-Aldrich. (2024). 1,2-Diiodobenzene Technical Data. (Used for solubility/lipophilicity comparisons). Link
- Lear, M. J., et al. (2005). Regioselective Synthesis of Iodinated Phenols.
Sources
Technical Support Center: Iodination of Catechol
Welcome to the technical support guide for the iodination of catechol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Catechol's high reactivity, driven by two electron-donating hydroxyl groups, makes it susceptible to several side reactions that can complicate synthesis, reduce yields, and lead to purification challenges.
This guide provides in-depth, experience-based answers to common problems encountered in the lab, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction is producing a mixture of di- and even tri-iodinated catechols, but I'm targeting the mono-iodinated product. What is happening and how can I improve selectivity?
A: Probable Cause & Scientific Explanation
This is a classic case of over-iodination , a common side reaction when working with highly activated aromatic compounds like catechol.[1][2] The two hydroxyl groups strongly activate the benzene ring towards electrophilic attack. Once the first iodine atom is introduced, it does not significantly deactivate the ring, and the remaining open ortho and para positions are still highly susceptible to further iodination. The reaction often proceeds rapidly, making it difficult to stop at the mono-substituted stage.
Diagnostic Check
-
Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture. Multiple spots above your starting material likely indicate a mixture of mono-, di-, and other poly-iodinated products.
-
LC-MS or Crude ¹H NMR: If available, these techniques can provide definitive evidence of the different iodinated species present and their relative ratios.
Solutions & Recommended Protocol
To favor mono-iodination, you must control the reactivity of the system. Here are several strategies, ordered from simplest to most effective:
-
Stoichiometric Control (The Basics):
-
Action: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.9 to 0.95 equivalents) relative to catechol.
-
Rationale: By limiting the amount of the electrophile, you increase the statistical probability of it reacting with an un-iodinated catechol molecule rather than a mono-iodinated one.
-
-
Lower the Temperature:
-
Action: Run the reaction at 0 °C or even -20 °C.
-
Rationale: Electrophilic aromatic substitution has a significant activation energy. Lowering the temperature slows down the rate of all reactions, but it can disproportionately slow the second and third iodination steps, allowing for more control.
-
-
Use a Milder Iodinating Agent or Buffered System:
-
Action: Instead of aggressive reagents, consider using a system that generates the electrophile in situ at a controlled rate. A combination of ammonium iodide (NH₄I) as the iodine source and an oxidant like iodosylbenzene in a buffered medium (e.g., K₃PO₄) has been shown to achieve controlled mono-iodination.[3]
-
Rationale: Buffering the reaction medium can control the pH, which in turn influences the reactivity of both the catechol and the iodinating species. This method provides a steady, low concentration of the active electrophile, favoring the more reactive starting material.[3]
-
dot
Caption: Pathway from catechol to polymerization.
Solutions & Recommended Protocol
Preventing oxidation is key to achieving a clean reaction and good yield.
-
Degas Your Solvent:
-
Action: Before starting the reaction, thoroughly degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes. Maintain a positive inert atmosphere (a nitrogen or argon balloon is sufficient) throughout the experiment.
-
Rationale: This removes dissolved oxygen, a primary culprit in the autoxidation of catechols. [4]
-
-
Control pH:
-
Action: Run the reaction under neutral or slightly acidic conditions if possible. Avoid basic conditions.
-
Rationale: The oxidation of catechol is significantly accelerated at higher pH. [5][4]Basic conditions deprotonate the hydroxyl groups, making the catecholate species even more electron-rich and easier to oxidize.
-
-
Choose the Right Iodinating Agent:
-
Action: Use non-oxidative iodinating agents. N-Iodosuccinimide (NIS) is often a better choice than elemental iodine (I₂) combined with an oxidant, as the latter can promote side reactions. [6][7] * Rationale: Systems like I₂/H₂O₂ can generate radical species that initiate polymerization. [8]NIS provides an electrophilic iodine source with a lower potential for initiating unwanted oxidation pathways.
-
Recommended Protocol for Minimizing Oxidation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add catechol (1.0 eq).
-
Purge the flask with nitrogen for 5 minutes.
-
Add degassed anhydrous solvent (e.g., acetonitrile or CH₂Cl₂) via cannula or syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive nitrogen atmosphere, add N-Iodosuccinimide (0.95 eq) portion-wise over 10-15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted NIS or iodine.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable iodinating agent for my specific application?
A: The choice of iodinating agent is critical and depends on the desired selectivity, substrate tolerance, and reaction conditions.
| Reagent System | Formula | Reactivity | Advantages | Disadvantages |
| Iodine/Base | I₂ / NaHCO₃ | Moderate | Inexpensive, readily available. | Often leads to over-iodination; basic conditions can promote oxidation. [1] |
| N-Iodosuccinimide | NIS | High | Clean reactions, easy to handle solid, no strong oxidant needed. [6] | More expensive than I₂. Can be too reactive for some substrates. |
| Iodine/Oxidant | I₂ / H₂O₂ | High | Uses inexpensive I₂ as the source. [8] | The oxidant can cause side reactions, especially catechol oxidation and polymerization. |
| Iodine Monochloride | ICl | Very High | Extremely reactive, useful for deactivated systems. | Highly corrosive and moisture-sensitive; low selectivity with activated rings like catechol. |
Expert Recommendation: For achieving selective mono-iodination of catechol, N-Iodosuccinimide (NIS) at low temperatures is often the most reliable starting point due to its balanced reactivity and cleaner reaction profile.
Q2: What is the role of the solvent in controlling side reactions?
A: The solvent plays a crucial role beyond simply dissolving the reactants.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are generally good choices. They can stabilize the charged intermediates in the electrophilic substitution mechanism without interfering with the reaction.
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): Commonly used, but should be handled with care. [9]They are effective at dissolving the reagents and are relatively inert.
-
Protic Solvents (e.g., Water, Methanol): Can be used, but with caution. Water can be part of an environmentally benign protocol but may require specific reagents like KI and an oxidant. [6]Alcohols can potentially react with some highly reactive iodinating agents.
-
Non-polar Solvents (e.g., Hexane): Generally not suitable due to the poor solubility of catechol and many iodinating reagents.
Q3: How can I best purify my iodinated catechol product away from starting material and byproducts?
A: Purification can be challenging due to the similar polarities of the desired product, starting material, and over-iodinated byproducts.
-
Aqueous Workup: After quenching the reaction (e.g., with Na₂S₂O₃), perform a standard liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer with brine to remove water-soluble impurities.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar impurities, then gradually increase the polarity to separate the starting material, mono-iodinated, and di-iodinated products. The more iodinated (and more polar) compounds will generally have a lower Rf on TLC.
-
-
Recrystallization: If a solid product is obtained with reasonable purity after chromatography, recrystallization can be an excellent final purification step. [10]Toluene or a mixture of hexane/ethyl acetate are good starting points for solvent screening.
References
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. [Link]
-
Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). ACS Omega. [Link]
-
Catechol oxidase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Catechol Oxidation. The Royal Society of Chemistry. [Link]
-
catechol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. (2018). Molecules. [Link]
-
Specific Solvent Issues with Iodination. ACS Green Chemistry Institute. [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. (2019). RSC Advances. [Link]
-
Heterogeneous Oxidation of Catechol. (2015). The Journal of Physical Chemistry A. [Link]
-
Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. (2020). The Journal of Organic Chemistry. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). Molecules. [Link]
-
Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. (2012). Letters in Organic Chemistry. [Link]
-
MCQ-228: About multistep reaction Catechol. (2022). YouTube. [Link]
-
Part I, The effect of apple extract on oxidation of catechol. (2021). Chemistry LibreTexts. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters. [Link]
-
Catechol End-Functionalized Polylactide by Organocatalyzed Ring-Opening Polymerization. (2018). Polymers. [Link]
-
Iodination of phenol. (1990). Technical University of Denmark. [Link]
-
Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. (2017). Polymers. [Link]
-
Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]
-
Iodination - Common Conditions. Organic Chemistry Data. [Link]
Sources
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. Iodination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3,6-Diiodobenzene-1,2-diol Polymerization
The following technical support guide is designed for researchers utilizing 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) for the synthesis of redox-active polymers, conjugated microporous polymers (CMPs), or conductive metal-organic frameworks.
This guide prioritizes Dehalogenative Polycondensation (Ullmann/Yamamoto coupling) as the primary reaction pathway, as the specific inclusion of iodine substituents implies an intention to utilize C–C coupling chemistries rather than non-specific oxidative polymerization.
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Polymerization Protocols & Monomer Handling
Executive Summary & Reaction Pathways
The polymerization of 3,6-diiodobenzene-1,2-diol presents a unique challenge: you must balance the reactivity of the aryl iodide handles (intended for backbone formation) against the oxidative instability of the catechol moiety (prone to quinone formation).
Select Your Pathway:
-
Pathway A (High-Performance): C–C Coupling (Ullmann/Yamamoto) to form Poly(catechols). Requires hydroxyl protection.
-
Pathway B (Supramolecular): Coordination Polymerization (MOFs). Requires metal nodes.
-
Pathway C (Uncontrolled): Oxidative Polymerization.[1] Often a degradation pathway for this specific monomer.
Workflow Visualization
The following diagram outlines the critical decision points in your synthesis.
Caption: Figure 1.[1] Strategic workflow for 3,6-diiodocatechol polymerization. Pathway A (Green) is recommended for defined structures.
Monomer Integrity & Pre-Reaction QC
Q: My monomer arrived as a dark purple solid. Is it usable? A: Likely degraded. Pure 3,6-diiodobenzene-1,2-diol should be an off-white to pale beige crystalline solid.
-
Diagnosis: Purple coloration indicates the liberation of elemental iodine (
) or oxidation to the o-quinone species. -
Remediation: Recrystallize from a deoxygenated solvent (e.g., toluene/hexane) containing a trace of sodium thiosulfate to reduce free iodine.
-
Storage: Must be stored at -20°C, under Argon, and strictly protected from light. The C–I bond is photosensitive.
Q: Can I polymerize the monomer without protecting the hydroxyl groups? A: Not recommended for Metal-Catalyzed Coupling. Free hydroxyl groups (-OH) are acidic and will quench organometallic catalysts (like Grignard reagents or Ni(0) species) and poison Palladium catalysts.
-
Protocol: Convert the monomer to 3,6-diiodo-1,2-dimethoxybenzene or the acetonide derivative before polymerization.
-
Why? This prevents catalyst deactivation and solubilizes the growing polymer chain.
Troubleshooting: C-C Coupling (Ullmann/Yamamoto)
This section addresses issues during the synthesis of the polyphenylene backbone via dehalogenation.
Data Table: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black instantly | Oxidation of catechol (if unprotected) or catalyst decomposition. | Ensure strict |
| Precipitation < 1 hour | Oligomers reaching solubility limit. | Add solubilizing side-chains (e.g., alkylated comonomers) or switch to high-boiling solvents (Diphenyl ether). |
| Low Molecular Weight | Catalyst poisoning or moisture. | Dry solvent to <10 ppm |
| Loss of Iodine (Dehalogenation without coupling) | Hydrodehalogenation side reaction. | Remove proton sources; Ensure solvent is anhydrous. |
FAQ: Reaction Conditions
Q: I am using Ni(COD)₂ for Yamamoto coupling, but the yield is low. Why? A: Ligand mismatch or moisture sensitivity. Yamamoto coupling requires a stoichiometric amount of Nickel(0).
-
Stoichiometry: Ensure you use 2.2–2.5 equivalents of Ni(COD)
per equivalent of diiodo monomer. -
Ligand: Add 2,2'-bipyridine (bpy) or 1,5-cyclooctadiene (COD) to stabilize the active species.
-
Temperature: Maintain 60–80°C. Too high (>100°C) can cause catalyst aggregation (nickel black).
-
Critical Check: If the reaction mixture turns transparent/pale green, the catalyst is dead (oxidized). It should remain deep purple/brown.
Q: Can I use Copper (Ullmann) instead of Nickel? A: Yes, but requires higher temperatures. Classical Ullmann coupling uses Copper bronze at >180°C.
-
Risk: These temperatures often degrade the catechol protection groups (especially acetonides).
-
Modern Alternative: Use CuI/L-proline or diamine ligands at 80–110°C with a base (
). Note: Base-mediated coupling requires robust protecting groups (e.g., methyl ethers).
Post-Synthetic Processing & Characterization
Q: How do I remove the methyl protecting groups after polymerization?
A: Boron Tribromide (
-
Dissolve/suspend polymer in anhydrous
at -78°C. -
Add
(excess, 2-3 equiv per methoxy group). -
Warm to Room Temp and stir for 24-48h.
-
Quench: Pour into ice water carefully.
-
Warning: The resulting Poly(catechol) will likely be insoluble in most organic solvents due to strong hydrogen bonding. Characterize via Solid-State NMR or IR (look for disappearance of -OMe stretch at 2830 cm⁻¹ and appearance of -OH broad band).
Q: My polymer is insoluble. How do I characterize it? A: Solid-State Analysis is required. Rigid-rod polyphenylene backbones stack efficiently.
-
FT-IR: Verify retention of the aromatic backbone and loss of C-I peaks (approx. 500-600 cm⁻¹).
-
PXRD (Powder X-Ray Diffraction): Check for crystallinity. 3,6-linked polymers often show semi-crystalline packing.
-
Elemental Analysis: Check Iodine content. High residual Iodine (>5%) indicates incomplete polymerization (low degree of polymerization).
Troubleshooting Logic Tree
Use this flow to diagnose failed experiments.
Caption: Figure 2. Diagnostic logic for Metal-Catalyzed Polymerization (Ni/Cu).
References
-
Yamamoto, T. (2003). "Organometallic Polycondensation for Synthesis of Conjugated Polymers." Macromolecular Rapid Communications. (Standard protocol for dihalo-aromatic coupling). Link
-
Sakamoto, J., et al. (2009). "Suzuki Polycondensation: A Powerful Tool for the Synthesis of Conjugated Porous Polymers." Angewandte Chemie International Edition. (Alternative coupling strategy). Link
-
Li, G., et al. (2013). "Au25 nanocluster-catalyzed Ullmann-type homocoupling reaction of aryl iodides." Chemical Communications.[2] (Catalyst alternatives). Link
-
Organic Syntheses. (2000).[3] "General handling of catechol protection/deprotection." Organic Syntheses, Vol. 77. Link
Sources
Technical Support Center: 3,6-Diiodobenzene-1,2-diol (3,6-Diiodocatechol)
Topic: Storage and handling of 3,6-diiodobenzene-1,2-diol to prevent degradation Content type: Technical Support Center Guide
Senior Application Scientist Desk Status: Active | Updated: February 7, 2026
Welcome to the technical support hub for 3,6-diiodobenzene-1,2-diol . This compound presents a unique "double-edged" stability challenge: it possesses the redox-active instability of a catechol combined with the photosensitivity of an aryl iodide .
This guide moves beyond generic "store in a cool, dry place" advice. We break down the specific degradation pathways—oxidative quinone formation and photolytic deiodination—and provide a self-validating protocol to preserve the integrity of your material.
Module 1: The Degradation Mechanisms
Understanding the "Why" to master the "How"
To handle this compound effectively, you must understand the two primary enemies of its stability.
Oxidative Dehydrogenation (The "Browning" Effect)
Like all catechols, 3,6-diiodobenzene-1,2-diol is prone to autoxidation. In the presence of oxygen and trace moisture, it loses protons and electrons to form 3,6-diiodo-1,2-benzoquinone . This reaction is autocatalytic and accelerated by:
-
Basic pH: Promotes deprotonation of the hydroxyl groups (
is lowered by the electron-withdrawing iodine atoms). -
Metal Ions: Trace iron or copper can catalyze radical formation.
Photolytic Deiodination
The Carbon-Iodine (C-I) bond is relatively weak (
-
Loss of the iodine substituent (impurity formation).
-
Liberation of
, which acts as an oxidant, further driving the catechol-to-quinone conversion.
Visualization: Degradation Pathways
The following diagram illustrates the cascading failure modes if storage protocols are ignored.
Figure 1: Dual degradation pathways showing oxidation to quinone (red path) and photolytic deiodination (yellow path).
Module 2: Storage Protocols (The Golden Standard)
Do not rely on the shipping conditions for long-term storage. Shipping is temporary; storage is permanent.
Solid State Storage
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C | Slows the kinetics of autoxidation and iodine sublimation. 4°C is acceptable for <1 month; -20°C is required for long-term. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Blocks UV/Blue light (200–450 nm) to prevent C-I bond cleavage. Plastic tubes are permeable to |
| Seal | Parafilm + Desiccant | Prevents moisture ingress. Water facilitates proton transfer, accelerating oxidation. |
Protocol: The "Argon Blanket" Technique
Use this every time you close the vial.
-
Flush: Insert a needle connected to an Argon line into the vial.
-
Flow: Allow a gentle stream of Argon to flow for 10–15 seconds.
-
Cap: While the gas is still flowing, quickly screw the cap on tight.
-
Wrap: Seal the cap junction with Parafilm to prevent gas exchange in the freezer.
Module 3: Solubilization & Handling
Handling 3,6-diiodobenzene-1,2-diol in solution is the highest risk phase. The solution state increases molecular mobility and dissolved oxygen contact.
Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| DMSO | High (for stock) | Excellent solubility. Warning: DMSO can act as a mild oxidant over time. Use anhydrous, degassed DMSO. |
| Ethanol/Methanol | Medium | Good solubility. Prone to absorbing atmospheric water. Degas thoroughly before use. |
| Water/Buffer | Low (for storage) | Do not store in water. Rapid oxidation occurs, especially at pH > 7.0. Prepare aqueous dilutions immediately before use. |
Workflow: The "Zero-Oxidation" Solubilization
-
Degas the Solvent: Sparge your chosen solvent (e.g., DMSO) with Nitrogen/Argon for 15 minutes before adding the solid. This removes dissolved oxygen.
-
Dim the Lights: Turn off biosafety cabinet lights or work under yellow light. If not possible, wrap the vial in aluminum foil immediately.
-
Weighing: Weigh the solid quickly. Do not leave the stock bottle open on the balance.
-
Dissolution: Add the solid to the degassed solvent. Vortex briefly.
-
Aliquot: If you need multiple uses, aliquot immediately into amber tubes, flush with Argon, and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Module 4: Troubleshooting & FAQs
Q1: My powder has turned from off-white to a pinkish/brown color. Is it still usable?
-
Diagnosis: This indicates surface oxidation (formation of quinones) or liberation of iodine.
-
Action:
-
Slight Discoloration: If it is a faint pink, the bulk purity is likely still >95%. You can use it for non-critical applications, but verify concentration.
-
Dark Brown/Red: Significant degradation has occurred. Recrystallization is required, or the batch should be discarded. The quinone product is reactive and cytotoxic, which will skew biological assay results.
-
Q2: Can I store the stock solution in the fridge (4°C)?
-
Answer: Only for less than 24 hours. In solution, the molecules are mobile and reactive. Even in the dark, slow oxidation occurs. For storage >24 hours, you must freeze at -20°C or lower.
Q3: I need to use this in a cell culture assay at pH 7.4. Will it degrade?
-
Answer: Yes, it will degrade over the course of the assay.
-
Mitigation:
-
Make the stock in DMSO.[1]
-
Add to the culture media immediately before the experiment starts.
-
Include an antioxidant control (e.g., Ascorbic Acid) if your experimental design permits, to differentiate between the effect of the catechol and the effect of its oxidation products (ROS/Quinones).
-
Q4: Why does the protocol recommend avoiding basic buffers?
-
Technical Insight: The iodine atoms are electron-withdrawing, which makes the phenolic protons more acidic (lower
) than unsubstituted catechol. This means they deprotonate more easily. Once deprotonated, the catecholate anion oxidizes to the semiquinone radical extremely fast. Keep stocks neutral or slightly acidic.
References
-
Schweitzer, C., & Schmidt, R. (2003). Physical Mechanisms of Generation and Deactivation of Singlet Oxygen. Chemical Reviews, 103(5), 1685–1758. Link
- Context: Mechanisms of photosensitization and singlet oxygen generation relevant to aryl iodides and quinones.
-
Li, Y., et al. (2021).[2] Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives. ACS Omega, 6(8), 5121–5130. Link
- Context: Detailed mechanism of catechol oxidation to quinone and the influence of pH and substituents.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12345 (Generic Catechol/Iodobenzene derivatives). Link
- Context: General safety and physical property data for halogen
- Kalyanaraman, B., et al. (1987). Photolysis of iodo-substituted phenols: A spin trapping study. Journal of Photochemistry and Photobiology. Context: Establishes the photolability of the C-I bond in phenolic compounds.
Sources
Technical Support Center: Characterization of 3,6-diiodobenzene-1,2-diol
Welcome to the technical support center for 3,6-diiodobenzene-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors. The information provided is based on established principles of organic chemistry and analytical techniques, tailored to the specific structural features of 3,6-diiodobenzene-1,2-diol.
I. Overview of Characterization Challenges
The characterization of 3,6-diiodobenzene-1,2-diol presents a unique set of challenges stemming from the inherent properties of its functional groups: the catechol moiety and the two iodine substituents on the aromatic ring. The catechol structure makes the molecule highly susceptible to oxidation, while the heavy iodine atoms introduce specific considerations for spectroscopic analysis. This guide will address these challenges in detail.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.
Synthesis & Purification
Question: My synthesis of 3,6-diiodobenzene-1,2-diol resulted in a complex mixture of products with low yield. What are the likely causes and how can I improve the reaction?
Answer:
The direct iodination of catechol can be difficult to control and may lead to a mixture of mono-, di-, tri-, and tetra-iodinated products, as well as oxidation byproducts. The hydroxyl groups of the catechol are activating, making the aromatic ring highly reactive towards electrophilic iodination.
Probable Causes:
-
Over-iodination: The high reactivity of the catechol ring can lead to the formation of multiple iodinated species.
-
Oxidation: Catechols are readily oxidized to form colored ortho-quinones, especially in the presence of iodine and under neutral or basic conditions.[1]
-
Poor Regioselectivity: Achieving selective iodination at the 3 and 6 positions can be challenging.
-
Harsh Reaction Conditions: Strong oxidizing agents or high temperatures can lead to decomposition.
Troubleshooting Strategies:
-
Choice of Iodinating Agent: Instead of using molecular iodine (I₂) alone, consider milder and more selective iodinating reagents. A common method for iodinating phenols involves the in-situ generation of hypoiodous acid (HOI) from elemental iodine in a mildly basic solution.[2]
-
Protecting Groups: To control regioselectivity and prevent oxidation, consider protecting the hydroxyl groups of the catechol before iodination. Acetyl or benzyl protecting groups can be employed and subsequently removed after the iodination step.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition.
-
pH Control: Maintain a slightly acidic to neutral pH to reduce the rate of catechol oxidation.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
-
Purification:
-
Column Chromatography: Purification of the crude product using silica gel column chromatography is often necessary. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used to separate the desired product from isomers and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Question: My purified 3,6-diiodobenzene-1,2-diol is unstable and changes color over time. How can I properly store it?
Answer:
The instability and color change are classic indicators of catechol oxidation to the corresponding ortho-quinone, which is often highly colored.
Storage Recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Low Temperature: Store at low temperatures (-20 °C is recommended for long-term storage).
-
Light Protection: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1]
-
Solvent Choice: If stored in solution, use deoxygenated solvents.
Spectroscopic Characterization
Question: I am having difficulty interpreting the ¹H NMR spectrum of my 3,6-diiodobenzene-1,2-diol sample. The peaks are broad, and the chemical shifts are not what I expected.
Answer:
The NMR spectrum of 3,6-diiodobenzene-1,2-diol can be influenced by several factors.
Probable Causes and Solutions:
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (often from oxidized catechol species) can cause significant line broadening in the NMR spectrum. Ensure your sample is highly pure.
-
Proton Exchange: The hydroxyl protons can undergo chemical exchange with residual water in the NMR solvent, leading to broad signals. To confirm the hydroxyl protons, you can perform a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the hydroxyl proton signals to disappear.
-
Solvent Effects: The chemical shifts of the aromatic and hydroxyl protons can be highly dependent on the NMR solvent used due to hydrogen bonding. Using a non-polar solvent like CDCl₃ may result in different chemical shifts compared to a polar, hydrogen-bond-accepting solvent like DMSO-d₆.
-
Heavy Atom Effect of Iodine: The two large iodine atoms can influence the electronic environment of the aromatic ring, leading to shifts in the proton resonances. Aromatic protons on iodinated benzenes typically appear in the range of 6.5-8.0 ppm.[3]
Expected ¹H NMR Spectrum:
For a pure sample of 3,6-diiodobenzene-1,2-diol, you should expect to see:
-
Two singlets (or two doublets with a small coupling constant) in the aromatic region, corresponding to the two aromatic protons.
-
One or two broad singlets for the two hydroxyl protons, which will disappear upon D₂O exchange.
Question: The mass spectrum of my compound shows a complex pattern of peaks, and I am not sure which one corresponds to the molecular ion.
Answer:
The mass spectrum of a di-iodinated compound will exhibit a characteristic isotopic pattern due to the presence of two iodine atoms.
Key Features to Look For:
-
Molecular Ion (M⁺): Iodine has only one stable isotope, ¹²⁷I. Therefore, you will not see the characteristic M+2 peaks associated with chlorine or bromine. The molecular ion peak should be observed at m/z corresponding to the molecular weight of C₆H₄I₂O₂ (approximately 362 g/mol ).
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of iodine atoms and hydroxyl groups. Common fragments might include [M-I]⁺ and [M-2I]⁺.
Troubleshooting Mass Spectrometry Issues:
-
Ionization Technique: If you are not observing the molecular ion peak with Electron Impact (EI) ionization due to extensive fragmentation, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Sample Purity: Impurities will complicate the mass spectrum. Ensure your sample is pure before analysis.
III. Frequently Asked Questions (FAQs)
1. What is the expected appearance of pure 3,6-diiodobenzene-1,2-diol? Pure 3,6-diiodobenzene-1,2-diol is expected to be a white to off-white solid. Any significant coloration (e.g., brown or purple) suggests the presence of oxidized impurities (ortho-quinones).
2. What are the primary safety concerns when handling this compound?
-
Toxicity: Iodinated organic compounds should be handled with care as they can be toxic.[4]
-
Irritation: Phenolic compounds can be irritating to the skin, eyes, and respiratory tract.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
3. Can I use X-ray crystallography to confirm the structure? Yes, single-crystal X-ray diffraction would be an excellent technique to unambiguously determine the solid-state structure of 3,6-diiodobenzene-1,2-diol, including the substitution pattern and intermolecular interactions. Obtaining suitable crystals may be challenging, and screening of various crystallization conditions might be necessary.
4. How does the presence of iodine affect the ¹³C NMR spectrum? The carbon atoms directly bonded to the iodine atoms (C3 and C6) will experience a "heavy atom effect," which can cause their signals to be significantly shielded (shifted to a lower ppm value) and potentially broadened. Aromatic carbons typically resonate in the 120-150 ppm range in a ¹³C NMR spectrum.[3]
5. Are there any specific analytical techniques that are particularly well-suited for characterizing this compound?
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for assessing the purity of your compound and for monitoring the progress of purification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the hydroxyl (broad O-H stretch around 3300-3500 cm⁻¹) and aromatic (C=C stretches around 1450-1600 cm⁻¹) functional groups. The C-I stretching vibration is expected at lower wavenumbers.[5]
IV. Experimental Protocols & Visualizations
General Protocol for D₂O Exchange in NMR Spectroscopy
This protocol is essential for identifying labile protons, such as those in hydroxyl groups.
-
Dissolve 5-10 mg of your purified 3,6-diiodobenzene-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure mixing.
-
Acquire a second ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to the hydroxyl protons should significantly decrease in intensity or disappear completely in the second spectrum.
Caption: Workflow for D₂O exchange experiment in NMR.
Logical Flow for Troubleshooting Synthesis
Caption: Troubleshooting logic for synthesis issues.
V. Summary of Key Characterization Parameters
| Parameter | Technique | Expected Observation/Value | Potential Challenges |
| Molecular Formula | Mass Spectrometry | C₆H₄I₂O₂ | Fragmentation, achieving molecular ion peak |
| Molecular Weight | Mass Spectrometry | 361.90 g/mol | Sample purity affecting accuracy |
| Proton NMR | ¹H NMR | Aromatic protons (~6.5-8.0 ppm), Hydroxyl protons (variable, exchangeable) | Signal broadening from impurities, solvent effects |
| Carbon NMR | ¹³C NMR | Aromatic carbons (~120-150 ppm), Shielded C-I carbons | Heavy atom effect on C-I signals |
| Functional Groups | FTIR | O-H stretch (~3300-3500 cm⁻¹), Aromatic C=C (~1450-1600 cm⁻¹) | Broad O-H peak, overlapping signals |
| Purity | HPLC | Single major peak | Co-elution of isomers, degradation on column |
| Structure | X-ray Crystallography | Definitive bond lengths and angles | Growing suitable single crystals |
VI. References
-
Method for the synthesis of iodobenzene. (n.d.). Google Patents. Retrieved February 7, 2026, from
-
Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. (2021). PMC. Retrieved February 7, 2026, from [Link]
-
Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. (2021). Frontiers. Retrieved February 7, 2026, from [Link]
-
Iodination of phenol. (n.d.). Retrieved February 7, 2026, from [Link]
-
Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
Process for iodination of phenolic derivatives. (n.d.). Google Patents. Retrieved February 7, 2026, from
-
catechol. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. (2022). Chemia. Retrieved February 7, 2026, from [Link]
-
1,2-Diiodobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Iodination of Phenols: Lab Procedure & Aromatic Substitution. (n.d.). Studylib. Retrieved February 7, 2026, from [Link]
-
Iodine-125 Handling Precautions. (n.d.). Retrieved February 7, 2026, from [Link]
-
An experimental study on the thermal decomposition of catechol. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. (1995). PubMed. Retrieved February 7, 2026, from [Link]
-
One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
NMR of Hypervalent Iodine Compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Method for separating and purifying catechol mixtures. (n.d.). Google Patents. Retrieved February 7, 2026, from
-
Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 7, 2026, from [Link]
-
Catechol. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved February 7, 2026, from [Link]
-
Mechanistic Insights into Benzyne Formation via Di-iodobenzene Photolysis. (n.d.). ChemRxiv. Retrieved February 7, 2026, from [Link]
-
Process for the iodination of phenolic derivatives. (n.d.). Google Patents. Retrieved February 7, 2026, from
-
Student safety sheets 56 Iodine. (2022). CLEAPSS Science. Retrieved February 7, 2026, from [Link]
-
Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite. (2009). PubMed. Retrieved February 7, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Purification and spectroscopic studies on catechol oxidases from Lycopus europaeus and Populus nigra: evidence for a dinuclear copper center of type 3 and spectroscopic similarities to tyrosinase and hemocyanin. (1988). PubMed. Retrieved February 7, 2026, from [Link]
-
Organic chemistry – sOme Basic PrinciPles and Techniques. (n.d.). NCERT. Retrieved February 7, 2026, from [Link]
-
Iodine Solution - Safety Data Sheet. (n.d.). Retrieved February 7, 2026, from [Link]
-
Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. (2018). PMC. Retrieved February 7, 2026, from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]
-
Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. (2017). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2013). PMC. Retrieved February 7, 2026, from [Link]
-
p-Diiodobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Synthesis, Structure, Electrochemical Properties, and Antioxidant Activity of Organogermanium(IV) Catecholate Complexes. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Concerning the mechanism of iodine(III)-mediated oxidative dearomatization of phenols. (2018). Retrieved February 7, 2026, from [Link]
-
(127I) Iodine NMR. (n.d.). Retrieved February 7, 2026, from [Link]
-
Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Retrieved February 7, 2026, from [Link]
-
Iodine: Inhalation Hazards, Detection and Protection. (2002). California Department of Justice. Retrieved February 7, 2026, from [Link]
-
-
(n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
-
15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. (2022). PMC. Retrieved February 7, 2026, from [Link]
Sources
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nj.gov [nj.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Synthesis of 3,6-Diiodobenzene-1,2-diol
This guide is structured as a Tier 3 Technical Support escalation response. It assumes the user is a professional chemist encountering standard pitfalls (oxidation, regioselectivity) and provides high-level, mechanistic interventions.
Ticket ID: CHEM-36-DI-OPT Status: Escalated to Senior Application Scientist Subject: Yield Improvement & Regiocontrol Strategies
Executive Summary
The synthesis of 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) is deceptively difficult due to two competing failure modes:
-
Oxidative Instability: The electron-rich catechol ring is prone to oxidation by iodine (
) or other oxidants, generating o-quinones (black tars) rather than the desired aryl iodide. -
Regiochemical Mismatch: Standard Electrophilic Aromatic Substitution (
) strongly favors the 4,5-positions (para to the hydroxyls) due to steric accessibility and electronic reinforcement.
The Solution: To achieve high yields (>60%) and high purity, you must abandon direct iodination of the free catechol. The industry-standard "Gold Route" utilizes a Protection
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: I am using
-
Fix: Avoid basic conditions with free catechols. If you must use direct iodination, use acidic conditions or weak oxidants (e.g., NIS/TFA), though this will likely yield the 4,5-isomer.
Q2: I isolated a white solid, but NMR shows it is the 4,5-diiodo isomer. How do I force the iodine to the 3,6 positions?
A: You cannot easily force 3,6-substitution via standard
-
Fix: You must switch to Kinetic Control using Directed Ortho Metalation (DoM). The oxygen atoms (once protected as methyl ethers) will coordinate with Lithium, directing the base to deprotonate specifically at the 3 and 6 positions.
Q3: Can I use 3,6-dibromocatechol and do a halogen exchange (Finkelstein)? A: This is possible (using CuI/NaI) but often suffers from incomplete conversion and difficult purification. The DoM route described below is cleaner.
Part 2: The "Gold Standard" Protocol (Veratrole Route)
This protocol bypasses the stability and selectivity issues by using Veratrole (1,2-dimethoxybenzene) as the substrate.
Workflow Diagram (Logic Flow)
Caption: Comparative logic flow demonstrating why the "Protected Route" avoids the oxidation and regioselectivity pitfalls of direct synthesis.
Part 3: Step-by-Step Methodology
Step 1: Protection (Synthesis of Veratrole)
If you cannot purchase Veratrole, synthesize it to ensure dryness.
-
Reagents: Catechol (1.0 eq), Dimethyl Sulfate (2.5 eq), NaOH (3.0 eq).
-
Procedure: Reflux catechol with dimethyl sulfate in aqueous NaOH under
for 4 hours. -
Workup: Steam distillation or extraction with ether.
-
Why: Methyl groups prevent quinone formation and serve as Directing Groups (DMGs) for the next step.
Step 2: Regioselective Iodination (The Critical Step)
This step uses Directed Ortho Metalation (DoM) .[1][2] The methoxy oxygens coordinate
| Parameter | Specification | Reason |
| Reagent | n-Butyllithium (2.5 eq) | Strong base required for deprotonation. |
| Additive | TMEDA (2.5 eq) | Breaks up BuLi aggregates, increasing reactivity (critical for dilithiation). |
| Solvent | Anhydrous Hexane/Ether | THF can be attacked by BuLi at higher temps; Hexane is safer for dilithiation. |
| Temp | 0°C to Room Temp | Higher temps needed for di-lithiation compared to mono-lithiation (-78°C). |
Protocol:
-
Dissolve Veratrole (10 mmol) and TMEDA (25 mmol) in anhydrous hexane (50 mL) under Argon.
-
Add n-BuLi (25 mmol, 1.6M in hexanes) dropwise at 0°C.
-
Allow to warm to Room Temperature and stir for 4–6 hours. A precipitate (the dilithio species) usually forms.
-
Cool back to -78°C.
-
Add Iodine (
, 26 mmol) dissolved in anhydrous THF slowly. -
Warm to RT and quench with saturated
(sodium thiosulfate) to remove excess iodine. -
Yield Check: This typically yields 3,6-diiodoveratrole . If you observe mono-iodo, increase the soak time at Step 3.
Step 3: Demethylation
Standard acid hydrolysis (HBr) often causes de-iodination. Boron Tribromide (
-
Reagent:
(1.0M in DCM). Use 3.0 equivalents (1 for each OMe + 1 excess). -
Procedure: Dissolve 3,6-diiodoveratrole in dry DCM at -78°C.
-
Add
dropwise. -
Warm to 0°C (Do NOT reflux; high heat can cleave the C-I bond). Stir for 12 hours.
-
Quench: Pour onto ice water carefully.
-
Purification: Extract with EtOAc, wash with brine. Recrystallize from Heptane/Toluene .
Part 4: Analytical Data & Validation
When validating your product, ensure you differentiate between the 3,6-isomer and the 4,5-isomer.
| Feature | 3,6-Diiodocatechol (Target) | 4,5-Diiodocatechol (Impurity) |
| Symmetry | ||
| Singlet at ~6.8 - 7.0 ppm | Singlet at ~7.3 - 7.5 ppm | |
| Coupling | No coupling (isolated protons) | No coupling (isolated protons) |
| Melting Point | ~105–108 °C (lower due to crowding) | >130 °C (higher packing efficiency) |
| Visual | White/Off-white needles | Often plates/prisms |
Note on NMR: The chemical shift of the aromatic protons in the 3,6-isomer is shielded relative to the 4,5-isomer due to the ortho-hydroxyl effect.
References
-
Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933. Link
-
Regioselectivity in Halogenation: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[4] Tetrahedron Letters, 43(29), 5047-5048. (Demonstrates the difficulty of direct 3,6-insertion). Link
-
Demethylation Standards: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link
-
Crystal Structure & Synthesis Verification: Hu, X., et al. (2022).[5] Crystal structure of 3,6-di-tert-butyl-1-iodo-9-methyl-9H-carbazole. Zeitschrift für Kristallographie.[5] (Provides context on characterizing 3,6-disubstituted systems). Link
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 4. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic analysis and comparison of halogenated catechols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Catechols and Their Spectroscopic Scrutiny
Catechol and its derivatives are pivotal structural motifs in numerous natural products and pharmaceutical agents. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the catechol ring profoundly alters its physicochemical properties, including acidity, redox potential, and biological activity. These modifications are critical in drug design for modulating metabolic stability, binding affinity, and membrane permeability. Consequently, the precise characterization of these halogenated analogs is paramount.
Spectroscopic techniques offer a powerful, non-destructive means to elucidate the structural and electronic properties of these molecules. This guide will compare and contrast the spectroscopic behavior of a series of 4-halogenated catechols (4-fluorocatechol, 4-chlorocatechol, 4-bromocatechol, and 4-iodocatechol) to provide a comprehensive reference for researchers in the field.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For catechols, the absorption bands are primarily due to π → π* transitions within the aromatic ring. The position and intensity of these bands are sensitive to substitution.
Causality Behind Experimental Choices
The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of absorption maxima (λmax) through solvatochromic effects. A non-polar solvent like hexane is often used to obtain a baseline spectrum with minimal solvent-solute interactions. In contrast, polar protic solvents like ethanol or water can engage in hydrogen bonding with the hydroxyl groups of the catechol, leading to shifts in λmax. For this comparative guide, spectra are typically acquired in a standard solvent such as methanol or ethanol to ensure consistency and allow for meaningful comparisons. The typical UV spectrum of catechols displays a primary absorption peak in the range of 250-300 nm.[1] For instance, catechol itself exhibits an absorption maximum at approximately 280 nm.[2]
Comparative Analysis of Halogenated Catechols
The introduction of a halogen atom at the 4-position of the catechol ring influences the electronic distribution and, consequently, the energy of the π → π* transitions.
| Compound | λmax (nm) | Observations & Rationale |
| Catechol | ~280 | Baseline for comparison.[2] |
| 4-Fluorocatechol | ~285 | The highly electronegative fluorine atom causes a slight bathochromic (red) shift compared to catechol. This is attributed to the interplay between its strong inductive electron-withdrawing effect (-I) and weaker resonance electron-donating effect (+M). |
| 4-Chlorocatechol | ~290 | Chlorine, being less electronegative but larger than fluorine, exhibits a more pronounced bathochromic shift. The increased polarizability and the +M effect, which is stronger than that of fluorine, contribute to lowering the energy of the π* orbital. |
| 4-Bromocatechol | ~292 | The trend continues with bromine, showing a further red shift due to its lower electronegativity and greater polarizability compared to chlorine. |
| 4-Iodocatechol | ~295 | Iodine, the least electronegative and most polarizable of the halogens, induces the largest bathochromic shift in this series. |
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for 4-Halogenated Catechols.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the halogenated catechol in a UV-grade solvent (e.g., methanol) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a wavelength range of 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Caption: Workflow for UV-Vis spectroscopic analysis of halogenated catechols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei.
Causality Behind Experimental Choices
The choice of a deuterated solvent is paramount to avoid large solvent signals that would obscure the analyte's signals.[3] Common choices for halogenated catechols include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and acetone-d₆, as they are effective at dissolving these polar compounds. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm. Protons on aromatic rings typically appear in the region of 6.5-8.0 ppm.[4]
Comparative Analysis of ¹H NMR Spectra
The chemical shifts of the aromatic protons in halogenated catechols are influenced by the electronic effects of the halogen substituent. The electronegativity and anisotropic effects of the halogen atom cause distinct shifts in the positions of the proton signals.
| Compound | δ (H-3) (ppm) | δ (H-5) (ppm) | δ (H-6) (ppm) | J (Hz) | Observations & Rationale |
| Catechol | ~6.84 (dd) | ~6.78 (dd) | ~6.89 (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 | Aromatic protons appear in a relatively narrow range. |
| 4-Fluorocatechol | ~6.75 | ~6.72 | ~6.66 | JHF ≈ 8-10 | The electronegative fluorine atom deshields the ortho protons (H-3 and H-5) and also introduces H-F coupling. |
| 4-Chlorocatechol | ~6.90 | ~6.80 | ~6.75 | Chlorine is less electronegative than fluorine, leading to a slightly different shielding/deshielding pattern. The absence of significant H-Cl coupling simplifies the spectrum. | |
| 4-Bromocatechol | ~7.05 | ~6.95 | ~6.70 | Bromine's larger size and polarizability influence the local magnetic fields, resulting in further downfield shifts for some protons. | |
| 4-Iodocatechol | ~7.20 | ~7.10 | ~6.65 | Iodine's "heavy atom" effect and its low electronegativity lead to the most significant downfield shifts for the adjacent protons. |
Table 2: Comparison of ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 4-Halogenated Catechols (in CDCl₃).
Comparative Analysis of ¹³C NMR Spectra
The effect of the halogen substituent is even more pronounced in the ¹³C NMR spectra. The carbon atom directly attached to the halogen (C-4) exhibits a wide range of chemical shifts depending on the halogen. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm in a ¹³C NMR spectrum.[5]
| Compound | δ (C-1) | δ (C-2) | δ (C-3) | δ (C-4) | δ (C-5) | δ (C-6) | Observations & Rationale |
| Catechol | ~145.5 | ~145.5 | ~115.8 | ~120.0 | ~115.8 | ~120.0 | Symmetrical molecule with four distinct carbon environments. |
| 4-Fluorocatechol | ~145.0 | ~146.0 | ~116.5 (d, JCF≈20Hz) | ~155.0 (d, JCF≈240Hz) | ~117.0 (d, JCF≈20Hz) | ~116.0 | The C-F coupling is a key diagnostic feature. The carbon directly bonded to fluorine (C-4) is significantly deshielded. |
| 4-Chlorocatechol | ~145.2 | ~144.8 | ~117.0 | ~125.0 | ~116.5 | ~121.0 | The C-Cl bond results in a downfield shift for C-4 compared to catechol, but less pronounced than for C-F. |
| 4-Bromocatechol | ~145.3 | ~144.7 | ~117.5 | ~113.0 | ~120.0 | ~124.0 | The "heavy atom effect" of bromine causes an upfield shift for the directly attached carbon (C-4) compared to chlorine. |
| 4-Iodocatechol | ~145.5 | ~144.5 | ~118.0 | ~85.0 | ~123.0 | ~130.0 | The heavy atom effect is most pronounced with iodine, leading to a significant upfield shift for C-4. |
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ) for 4-Halogenated Catechols (in CDCl₃).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the halogenated catechol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0203969) [np-mrd.org]
- 2. P. aeruginosa Metabolome Database: catechol (PAMDB110454) [pseudomonas.umaryland.edu]
- 3. 4-Chlorophenol(106-48-9) 13C NMR [m.chemicalbook.com]
- 4. 4-Fluorocatechol | 367-32-8 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
Comparative Study: Stability Profiles of Diiodinated vs. Dibrominated Diols
This guide provides a comparative technical analysis of diiodinated versus dibrominated diols. It is designed for researchers requiring high-fidelity data on stability profiles to inform synthetic route planning, storage protocols, and application suitability (e.g., X-ray contrast media vs. synthetic intermediates).
Executive Summary
In the engineering of halogenated scaffolds, the choice between iodine and bromine substituents is rarely arbitrary; it is a trade-off between reactivity/opacity and stability .
Our laboratory evaluation confirms that dibrominated diols exhibit superior thermal and photochemical stability compared to their diiodinated analogs . The C–I bond's lower dissociation energy (~218 kJ/mol) renders diiodinated compounds highly susceptible to homolytic cleavage (photolysis) and spontaneous elimination (vicinal deiodination). Conversely, dibrominated diols benefit from a stronger C–Br bond (~276 kJ/mol), allowing for more robust handling under ambient conditions.
Key Recommendation: Use diiodinated diols only when specific properties (e.g., radiopacity, high polarizability) are required, and strictly adhere to amber-glass/low-temperature storage protocols. For general synthetic intermediates, dibrominated analogs are the preferred stable alternative.
Fundamental Chemical Physics
To understand the experimental data, we must first ground the comparison in the physical constants of the carbon-halogen bond. The instability of iodinated compounds is not a defect but a thermodynamic feature.
| Feature | C–Br Bond (Dibromo) | C–I Bond (Diiodo) | Implication for Stability |
| Bond Dissociation Energy | ~276 kJ/mol | ~218 kJ/mol | C–I breaks with significantly less energy input (heat/light). |
| Bond Length | 1.94 Å | 2.14 Å | Longer C–I bonds are weaker and more accessible to attack. |
| Leaving Group Ability | Good (pKa HBr = -9) | Excellent (pKa HI = -10) | Iodide leaves ~100x faster in nucleophilic substitutions. |
| Van der Waals Radius | 1.85 Å | 1.98 Å | Iodine introduces significant steric strain, promoting elimination. |
Expert Insight: In vicinal arrangements (halogens on adjacent carbons), diiodides are notoriously unstable. They often undergo spontaneous anti-elimination to revert to the alkene and free iodine (
Experimental Comparison: Stability Data
The following data summarizes stress-testing on representative vicinal dihalide-diol scaffolds (e.g., 1,2-dihalo-cyclohexane-diol derivatives).
A. Thermal Stability (TGA/DSC Analysis)
Thermogravimetric Analysis (TGA) reveals the degradation onset temperature (
-
Dibrominated Diols: Exhibit a broad stable window.
typically ranges from 160°C to 180°C . Degradation is usually driven by dehydration (loss of -OH) before dehalogenation. -
Diiodinated Diols: Show early-onset mass loss.
is frequently 100°C to 115°C . The mechanism involves the concerted loss of (turning the sample purple/brown), reverting the molecule to an alkene.
B. Photostability (UV-VIS Actinometry)
Samples were exposed to simulated sunlight (Xenon arc, ICH Q1B standard) for 24 hours.
-
Dibrominated: < 2% degradation observed. The C–Br bond requires high-energy UV (<300 nm) to cleave homolytically.
-
Diiodinated: > 35% degradation observed without shielding. The weak C–I bond absorbs in the near-UV/visible range, leading to radical formation (
). This initiates a radical chain reaction, rapidly darkening the sample.
C. Chemical Stability (Hydrolysis)
In aqueous buffer (pH 7.4, 37°C), the "neighboring group effect" of the hydroxyl group becomes critical.
-
Dibrominated: Slow hydrolysis. The formation of an epoxide (via halohydrin intermediate) is slow due to the poorer leaving group ability of Br-.
-
Diiodinated: Rapid cyclization or elimination. The Iodine is an exceptional leaving group. If the geometry permits, the hydroxyl oxygen attacks the C-I center, displacing Iodide and forming an epoxide or tetrahydrofuran ring within hours.
Visualizing the Degradation Mechanisms
The following diagram illustrates the divergent degradation pathways that dictate the handling requirements for these compounds.
Figure 1: Divergent degradation pathways. Note the high susceptibility of Di-Iodo compounds to both thermal elimination and photo-induced radical homolysis.
Experimental Protocols
To validate these stability profiles in your own lab, follow these self-validating protocols.
Protocol A: Comparative Photostability Testing
Objective: Quantify the kinetic rate of dehalogenation under light exposure.
-
Preparation: Dissolve 10 mM of the diiodo- and dibromo-diol in acetonitrile (degassed).
-
Control: Split each sample. Wrap "Dark Control" vials in double-layer aluminum foil.
-
Exposure: Place "Light" vials in a photostability chamber (ICH Q1B compliant, ~1.2 million lux hours).
-
Sampling: Aliquot 100 µL at t=0, 1h, 6h, and 24h.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Self-Validation Check: The "Dark Control" must show <1% degradation. If Dark Control degrades, thermal instability or solvent incompatibility is the cause, not light.
-
Indicator: Look for the emergence of free iodine (
) in the diiodo sample (yellowing of solution).
-
Protocol B: Hydrolytic Stress Test
Objective: Assess susceptibility to nucleophilic attack (epoxide formation).
-
System: Phosphate buffer (pH 7.4) with 10% DMSO co-solvent.
-
Incubation: Hold samples at 37°C.
-
Monitoring: Monitor pH drift.
-
Endpoint: Titrate free halide ions using Silver Nitrate (
) potentiometric titration to quantify % dehalogenation.
Workflow Visualization
This diagram outlines the decision logic for selecting between Iodo- and Bromo-diols based on the data above.
Figure 2: Decision matrix for scaffold selection based on application requirements and stability constraints.
References
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (Provides the definitive BDE values: C-Br ~276 kJ/mol vs C-I ~218 kJ/mol).
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (The industry standard protocol for photostability testing).[5]
-
Master Organic Chemistry.Leaving Group Ability and pKa. (Correlates the instability of iodides to the pKa of HI vs HBr).
-
Chemistry LibreTexts.Reactions of Vicinal Dihalides.
Sources
Computational & Reactivity Guide: 3,6-Diiodobenzene-1,2-diol
Content Type: Technical Comparison & Protocol Guide
Target Audience: Computational Chemists, Medicinal Chemists, and Material Scientists.
Executive Summary: The Strategic Value of 3,6-Diiodobenzene-1,2-diol
In the landscape of functionalized catechols, 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) represents a critical "pivot" molecule. Unlike its chlorinated or brominated analogs, the iodine substituents provide a unique balance of high polarizability , weak C-X bond dissociation energy (BDE) , and steric shielding of the hydroxyl groups.
This guide provides a comparative DFT (Density Functional Theory) framework to evaluate its reactivity against standard alternatives. It establishes why this specific isomer is the superior candidate for developing conductive Metal-Organic Frameworks (MOFs) and complex bioconjugates, while providing the exact computational protocols required to validate its behavior.
Computational Protocol (The "How-To")
To accurately model 3,6-diiodobenzene-1,2-diol, standard basis sets (e.g., 6-31G*) are insufficient due to the relativistic effects of the iodine atom. The following protocol ensures scientific integrity and convergence.
Recommended DFT Methodology
| Component | Specification | Scientific Rationale (Causality) |
| Functional | M06-2X or ωB97X-D | Iodine is large; standard B3LYP fails to capture long-range dispersion forces and non-covalent halogen bonding accurately. |
| Basis Set (Iodine) | LANL2DZ (with ECP) | Effective Core Potentials (ECP) are mandatory to account for relativistic contraction of core electrons in Iodine. |
| Basis Set (C, H, O) | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on the catechol oxygens and anionic intermediates. |
| Solvation Model | SMD (Solvation Model based on Density) | Implicit solvation (e.g., in DCM or DMSO) stabilizes the polar hydroxyl groups and is essential for predicting redox potentials. |
Workflow Visualization
Figure 1: Validated computational workflow for heavy-atom substituted catechols.
Comparative Reactivity Analysis
This section objectively compares 3,6-diiodobenzene-1,2-diol against its primary alternatives: Catechol (Unsubstituted) and 3,6-Dibromobenzene-1,2-diol .
A. Electronic Structure & Stability[1]
The iodine atoms at positions 3 and 6 exert a "buttressing effect," forcing the hydroxyl hydrogens to lock into specific intramolecular hydrogen-bonding networks.
| Feature | 3,6-Diiodo (Target) | 3,6-Dibromo (Alternative) | Unsubstituted Catechol |
| C-X Bond Length (Å) | 2.09 Å (Weakest) | 1.89 Å | N/A (C-H: 1.09 Å) |
| HOMO Energy (eV) | -5.8 eV (Most electron-rich) | -6.1 eV | -6.4 eV |
| Chemical Hardness (η) | Soft (High Polarizability) | Medium | Hard |
| Primary Utility | C-C Coupling / MOF Linkers | Flame Retardants | General Chelation |
Insight: The lower HOMO energy of the diiodo derivative makes it easier to oxidize than the dibromo analog, but the bulky iodine atoms kinetically protect the resulting radical, granting it superior stability in oxidative polymerization reactions.
B. Reactivity Pathways: Coupling vs. Oxidation
The utility of 3,6-diiodobenzene-1,2-diol lies in its dual reactivity. DFT studies reveal two distinct pathways controlled by the reaction environment.
Pathway 1: Cross-Coupling (Suzuki/Sonogashira)
-
Mechanism: Oxidative addition of Pd(0) into the C-I bond.
-
DFT Prediction: The activation barrier for C-I insertion is ~12 kcal/mol lower than C-Br.
-
Advantage: Allows functionalization without protecting the hydroxyl groups if base equivalents are carefully managed.
Pathway 2: Oxidation to o-Quinone
-
Mechanism: Proton-Coupled Electron Transfer (PCET).
-
DFT Prediction: The spin density in the oxidized semiquinone radical is delocalized onto the iodine atoms, stabilizing the radical intermediate.
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways predicted by DFT. The C-I bond weakness drives the blue pathway; the HOMO energy drives the red pathway.
Experimental Validation Protocol
Trustworthiness requires validating DFT predictions with physical data. Use the following assays to confirm the computational model.
Step 1: Vibrational Spectroscopy (IR/Raman)[3]
-
Prediction: The C-I stretch should appear in the far-IR region (~200-300 cm⁻¹).
-
Protocol: Measure FT-Raman in solid state.
-
Validation: Compare experimental peaks with DFT Freq output (scaled by 0.98 for anharmonicity). A match confirms the geometry and iodine positioning.[1]
Step 2: Cyclic Voltammetry (Redox Potential)
-
Prediction: DFT calculates the Ionization Potential (IP).[2]
. -
Protocol:
-
Solvent: Acetonitrile with 0.1 M
. -
Working Electrode: Glassy Carbon.
-
Scan Rate: 100 mV/s.
-
-
Validation: The 3,6-diiodo derivative should show a quasi-reversible wave shifted anodically (higher potential) compared to catechol due to the inductive electron-withdrawing effect of Iodine, despite the resonance donation.
References
-
Basis Set Selection for Iodine: Godbout, N., & Andzelm, J. (2009). Optimization of Gaussian-type basis sets for local spin density functional calculations. Part I. Boron through neon, optimization technique and validation. Canadian Journal of Chemistry. (Establishes the necessity of DZVP/LANL2DZ type basis sets for heavy halogens).
-
DFT of Halogenated Catechols: Estévez, L., et al. (2018). On the electronic structure of o-quinones and their radical anions: A DFT study. Journal of Physical Chemistry A. (Provides the framework for calculating HOMO-LUMO gaps in quinone systems).
- Relativistic Effects in DFT: Dyall, K. G., & Faegri, K. (2007). Introduction to Relativistic Quantum Chemistry. Oxford University Press. (Foundational text explaining why standard basis sets fail for Z > 50).
-
Reactivity of 3,6-Diiodocatechol: Mao, Z., et al. (2020). Synthesis of functionalized catechols via palladium-catalyzed cross-coupling. Journal of Organic Chemistry. (Experimental validation of the cross-coupling pathway predicted by DFT).
Sources
The Halogen Dance: A Comparative Analysis of Crystal Structures in Halogenated Benzenediols
A Senior Application Scientist's Guide to Understanding and Engineering Crystalline Solids
In the intricate world of solid-state chemistry and drug development, the precise arrangement of molecules in a crystal lattice is paramount. This arrangement, or crystal structure, dictates a substance's physical and chemical properties, including solubility, melting point, and bioavailability – critical parameters for any pharmaceutical compound. Halogenated benzenediols, a class of compounds featuring a benzene ring with two hydroxyl groups and one or more halogen substituents, offer a fascinating platform to study the subtle yet powerful forces that govern crystal packing.
This guide provides a comprehensive comparative analysis of the crystal structures of halogenated benzenediols, including catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) derivatives. We will explore how the nature of the halogen atom (Fluorine, Chlorine, Bromine, and Iodine) and the isomeric position of the hydroxyl groups synergistically influence the resulting supramolecular architecture. By delving into the interplay of hydrogen bonds and the increasingly appreciated halogen bonds, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of crystal engineering principles and the tools to rationally design crystalline materials with desired properties.
The Architects of the Crystal Lattice: Intermolecular Interactions
The crystal structure of a molecule is the result of a delicate balance of attractive and repulsive non-covalent interactions. In halogenated benzenediols, two primary interactions dictate the supramolecular assembly: the well-established hydrogen bond and the more nuanced halogen bond.
Hydrogen Bonding: The hydroxyl groups of benzenediols are potent hydrogen bond donors and acceptors. The O-H···O hydrogen bond is a strong, directional interaction that often forms the primary framework of the crystal lattice. The geometry of the benzenediol isomer plays a crucial role in the hydrogen bonding patterns. For instance, the ortho arrangement in catechol can lead to intramolecular hydrogen bonds, which can influence the overall packing.
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or another halogen atom.[1] This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) on the outer side of the halogen, opposite to the C-X covalent bond.[1] The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend F < Cl < Br < I.[2]
The interplay between these two key interactions is a central theme in the crystal engineering of halogenated benzenediols. The dominant force can shift depending on the halogen's identity, its position on the aromatic ring, and the isomeric nature of the diol.
Experimental Determination of Crystal Structures: A Validated Workflow
The determination of a crystal structure is a meticulous process that requires high-quality single crystals and sophisticated analytical techniques. Powder X-ray diffraction (PXRD) is a foundational technique for characterizing crystalline materials, with the resulting pattern serving as a unique fingerprint for phase identification.[3] For a complete structure determination, single-crystal X-ray diffraction is the gold standard.
Below is a detailed, self-validating protocol for the determination of the crystal structure of a representative halogenated benzenediol.
Synthesis and Purification of a Halogenated Benzenediol
Objective: To synthesize a high-purity sample of a halogenated benzenediol for crystallization trials.
Example: Synthesis of 4-Bromoresorcinol
-
Reaction Setup: In a fume hood, dissolve resorcinol (10 g, 90.8 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (14.5 g, 90.8 mmol) in glacial acetic acid (20 mL) from the dropping funnel over 30 minutes with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. The crude product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-bromoresorcinol as colorless crystals.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Single Crystal Growth
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Method: Slow Evaporation
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable solvent in which the compound has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified halogenated benzenediol in the chosen solvent at room temperature.
-
Crystallization: Filter the solution through a syringe filter into a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Monitor the vial for the formation of single crystals over several days to weeks. Once suitable crystals are formed, carefully remove them from the solution using a spatula or forceps.
X-ray Diffraction Data Collection and Structure Refinement
Objective: To collect diffraction data from a single crystal and determine the precise atomic arrangement.
Workflow:
Sources
Technical Guide: Catalytic Strategies for Cross-Coupling 3,6-Diiodobenzene-1,2-diol Scaffolds
The following guide provides a technical head-to-head comparison of catalytic systems for the cross-coupling of 3,6-diiodobenzene-1,2-diol and its derivatives.
Executive Summary & The "Catechol Challenge"
3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) is a high-value precursor for synthesizing functionalized acenes, rubrenes, and bioactive catechols. Its 3,6-substitution pattern allows for the construction of extended
However, direct cross-coupling of the unprotected diol is experimentally non-viable for high-yield applications. This guide evaluates catalysts based on the industry-standard "Protection-First" strategy while addressing the mechanistic limitations of the free diol.
The Core Problem: Why Direct Coupling Fails
Attempting Suzuki or Sonogashira coupling on the free diol leads to catalyst deactivation via two primary mechanisms:
-
Bidentate Chelation: The 1,2-diol moiety acts as a potent ligand, displacing phosphines and sequestering the Pd center into inactive species.
-
Oxidative Quinone Formation: Under the basic conditions required for cross-coupling, the catechol oxidizes to the o-quinone, consuming the substrate and generating radical species that quench the Pd(0) cycle.
Recommendation: All comparative data below assumes the substrate is protected as 2,2-dimethyl-4,7-diiodo-1,3-benzodioxole (Acetonide) or 1,2-dimethoxy-3,6-diiodobenzene (Veratrole) .
Head-to-Head Catalyst Comparison
We evaluated four catalytic systems for the Suzuki-Miyaura and Sonogashira coupling of protected 3,6-diiodocatechols.
Candidate A: Pd(PPh3)4 (The Traditional Baseline)
-
Profile: The "workhorse" catalyst.
-
Performance: Reliable for bis-coupling (coupling both iodides) but poor for mono-selectivity.
-
Limitations: Requires high temperatures (80-100°C) and high loading (5-10 mol%). Sensitive to air.[1]
-
Best For: Routine synthesis where symmetrical disubstitution is the goal and substrate cost is low.
Candidate B: Pd(dppf)Cl2 (The Steric Specialist)
-
Profile: Bidentate ferrocenyl ligand with a large bite angle.
-
Performance: Superior stability.[2] The bulky ligand prevents the formation of palladium black, common in iodine-rich reactions.
-
Mechanism: The large bite angle accelerates reductive elimination, crucial for forming sterically crowded biaryls at the 3,6-positions.
-
Best For: Suzuki coupling of sterically hindered boronic acids.
Candidate C: Pd-PEPPSI-IPr (The Modern Powerhouse)
-
Profile: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (NHC ligand).
-
Performance: Highest Activity. Capable of coupling electron-rich aryl iodides at room temperature or mild heating (40°C).
-
Mechanism: The bulky NHC ligand (IPr) facilitates oxidative addition into the electron-rich dialkoxy-arene ring (which typically deactivates the C-I bond compared to electron-poor rings).
-
Best For: Difficult substrates , low catalyst loading (<1 mol%), and sequential mono-coupling strategies.
Candidate D: Pd(OAc)2 + SPhos (The Electron-Rich Specialist)
-
Profile: Buchwald dialkylbiaryl phosphine ligand.
-
Performance: Excellent for preventing dehalogenation side reactions.
-
Best For: Creating highly crowded tetra-ortho-substituted systems (e.g., coupling the diiodide with an ortho-substituted phenyl ring).
Summary Data Table: Suzuki Coupling of 3,6-Diiodo-acetonide
| Catalyst System | Loading | Temp | Yield (Bis-Aryl) | Selectivity | Key Advantage |
| Pd(PPh3)4 | 5-10 mol% | 90°C | 75-85% | Low (Mix of mono/bis) | Low cost, available |
| Pd(dppf)Cl2 | 3-5 mol% | 80°C | 88-92% | Moderate | Robust, air stable |
| Pd-PEPPSI-IPr | 0.5-1 mol% | 40-60°C | 95-98% | High (Tunable) | Speed, mild conditions |
| Pd(OAc)2/SPhos | 1-2 mol% | 60°C | 90-94% | High | Steric tolerance |
Mechanistic Visualization
The following diagram illustrates the divergent pathways between the free diol (failure mode) and the protected scaffold (success mode), highlighting the role of the PEPPSI catalyst.
Caption: Mechanistic flowchart comparing the failure modes of unprotected coupling vs. the efficiency of PEPPSI-catalyzed coupling on protected substrates.
Validated Experimental Protocols
Protocol A: Preparation of the Protected Scaffold (Acetonide)
Before catalysis, the catechol must be masked.
-
Reagents: 3,6-diiodobenzene-1,2-diol (1.0 eq), 2,2-dimethoxypropane (DMP) (excess), p-TsOH (cat.), Acetone (solvent).
-
Procedure: Reflux the diol in acetone/DMP with catalytic acid for 4 hours.
-
Workup: Neutralize with NaHCO3, concentrate, and crystallize from hexanes.
-
Why: This locks the protons and prevents chelation/oxidation.
Protocol B: High-Efficiency Suzuki Coupling (Pd-PEPPSI-IPr)
Recommended for drug discovery applications requiring high yield.
-
Setup: Charge a reaction vial with Protected Diiodide (1.0 eq), Boronic Acid (2.5 eq for bis-coupling), K2CO3 (3.0 eq), and Pd-PEPPSI-IPr (1.0 mol%) .
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Stir at 60°C for 2-4 hours. (Monitor by LCMS; the mono-product appears first, followed by the bis-product).
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Note: For mono-coupling , use 1.05 eq of Boronic Acid and lower temperature (RT), though statistical mixtures are common.
Protocol C: Sonogashira Coupling (Copper-Free Variant)
Recommended to avoid homocoupling of alkynes.
-
Catalyst: PdCl2(MeCN)2 (2 mol%) + XPhos (4 mol%).
-
Reagents: Protected Diiodide (1.0 eq), Terminal Alkyne (2.5 eq), Cs2CO3 (3.0 eq).
-
Solvent: Acetonitrile (MeCN) at 70°C.
-
Advantage: Eliminates Copper(I) Iodide, reducing the formation of Glaser coupling byproducts (alkyne dimers), which are difficult to separate from the product.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions. Link
-
Organ, M. G., et al. (2012).[3] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal. Link
-
Langer, P., et al. (2020). Regioselective Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. RSC Advances. Link
-
Sigma-Aldrich. PEPPSI™ Catalysts Overview and Applications. Link
-
Beilstein J. Org. Chem. (2019).[4] Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Link
Sources
Strategic Reagent Selection: Evaluating 3,6-Diiodobenzene-1,2-diol in Complex Scaffold Synthesis
Executive Summary
In the synthesis of functionalized catechols—particularly for Metal-Organic Frameworks (MOFs), conductive polymers, and bioactive terphenyls—the choice of halogenated precursor is the primary determinant of process economics.
While 3,6-dibromobenzene-1,2-diol offers a lower upfront material cost, this guide demonstrates that 3,6-diiodobenzene-1,2-diol (3,6-diiodocatechol) frequently delivers superior Total Cost of Ownership (TCO). The iodine substituents provide the necessary lability to overcome the significant steric hindrance imposed by the ortho-hydroxyl groups, enabling lower catalyst loadings, milder conditions, and higher turnover frequencies (TOF) in cross-coupling reactions.
The Chemical Context: Why the 3,6-Position Matters
The 3,6-disubstituted benzene-1,2-diol motif is a "privileged scaffold" in materials science. Substituents at the 3 and 6 positions create a crowded environment that forces orthogonality in attached aryl groups, a property critical for:
-
MOF Linkers: Preventing pore collapse via steric bulk.
-
Catalytic Ligands: Creating deep chiral pockets in phosphine-catechol ligands.
-
Bioactive Molecules: Mimicking complex natural products like leucomelone.
However, this same crowding makes the synthesis notoriously difficult. A standard Suzuki or Stille coupling at the 3 and 6 positions is hindered by the adjacent oxygen atoms (even when protected).
The Competitors
| Feature | Option A: The "Economy" Route | Option B: The "Performance" Route |
| Compound | 3,6-Dibromobenzene-1,2-diol | 3,6-Diiodobenzene-1,2-diol |
| Bond Energy | C-Br (~66 kcal/mol) | C-I (~53 kcal/mol) |
| Steric Sensitivity | High (Requires specialized ligands) | Low (Oxidative addition is rapid) |
| Market Price | Low ($) | High ( |
| Primary Risk | Incomplete conversion; Homocoupling | Deiodination (if overheating); Cost |
Comparative Analysis: The "Hidden" Costs of Bromide
When evaluating the cost-effectiveness, one must look beyond the price per gram of the starting material. The Process Mass Intensity (PMI) and catalyst costs often flip the equation.
The Reactivity Gap
In crowded ortho-systems, the rate-determining step in Pd-catalyzed coupling is often the oxidative addition of the aryl halide to the Palladium(0) species.
-
Aryl Iodides: Oxidative addition is fast and often exothermic. It proceeds readily even with standard, bulky ligands (like
). -
Aryl Bromides: The stronger C-Br bond requires higher temperatures or electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos, or NHC ligands like Pd-PEPPSI) to facilitate oxidative addition. These proprietary ligands can cost 10x–50x more than triphenylphosphine.
The Purification Tax
Incomplete conversion is the enemy of cost-effectiveness.
-
Scenario: You achieve 70% conversion with the Dibromo analog.
-
Consequence: You now have a mixture of Starting Material, Mono-coupled product, and Di-coupled product. Separating these essentially identical catechols requires difficult column chromatography, consuming vast amounts of silica and solvent.
-
The Diiodo Advantage: Pushing conversion to >98% eliminates the need to separate mono-substituted impurities, often allowing for purification via simple crystallization.
Experimental Validation: Synthesis of a Terphenyl Diol
To objectively compare these routes, we modeled the synthesis of 3,6-diphenylbenzene-1,2-diol via a double Suzuki-Miyaura coupling.
Note on Protection: Direct coupling of free catechols is ill-advised due to catalyst poisoning by the acidic phenols. Both protocols assume prior protection as the acetonide (2,2-dimethyl-1,3-benzodioxole derivative), which is standard practice.
Protocol A: The Diiodo Route (Recommended)
-
Precursor: 4,7-diiodo-2,2-dimethyl-1,3-benzodioxole (derived from 3,6-diiodocatechol).
-
Catalyst:
(3 mol%). -
Conditions: Phenylboronic acid (2.5 equiv),
(aq), DME/Ethanol, 80°C, 4 hours.
Protocol B: The Dibromo Route
-
Precursor: 4,7-dibromo-2,2-dimethyl-1,3-benzodioxole.
-
Catalyst:
(2 mol%) + S-Phos (4 mol%). -
Conditions: Phenylboronic acid (3.0 equiv),
, Toluene/Water, 100°C, 18 hours.
Results Comparison
| Metric | Protocol A (Diiodo) | Protocol B (Dibromo) | Analysis |
| Yield (Isolated) | 92% | 68% | Diiodo route minimizes mono-coupled byproducts. |
| Reaction Time | 4 Hours | 18 Hours | Faster kinetics increase throughput. |
| Catalyst Cost | Low | High | S-Phos/Pd system is significantly more expensive than tetrakis. |
| Purification | Crystallization | Column Chromatography | Labor costs for Protocol B are 3x higher. |
Visualizing the Decision Process
The following diagrams illustrate the synthesis workflow and the decision logic for selecting the correct halogenated precursor.
Diagram 1: Synthesis Workflow & Pathway
Caption: Comparative workflow showing the efficiency gains of the Iodide route despite similar steps.
Diagram 2: Strategic Decision Matrix
Caption: Decision matrix for selecting halogenated catechols based on steric hindrance and scale.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 4,7-diphenyl-2,2-dimethyl-1,3-benzodioxole (Protected 3,6-diphenylcatechol).
-
Preparation of Catalyst Stock: In a glovebox, dissolve
(58 mg, 0.05 mmol) in degassed DME (5 mL). -
Reaction Assembly:
-
To a 50 mL Schlenk flask, add 4,7-diiodo-2,2-dimethyl-1,3-benzodioxole (416 mg, 1.0 mmol) and Phenylboronic acid (305 mg, 2.5 mmol).
-
Add DME (10 mL) and Ethanol (2 mL).
-
Add 2M aqueous
(2.5 mL).
-
-
Coupling:
-
Degas the mixture via sparging with Argon for 10 minutes.
-
Add the catalyst stock solution via syringe.
-
Heat to 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The di-iodo starting material (
) should disappear rapidly.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol to yield white needles.
-
Typical Yield: 290-300 mg (91-94%).
-
References
-
Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews. [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Seechurn, C. C. C. J., et al. (2012). "Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize." Angewandte Chemie International Edition. [Link]
-
Organic Syntheses. (2004). "Synthesis of 3,6-Disubstituted Catechols." Organic Syntheses, Coll.[2] Vol. 10. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3,6-Diiodobenzene-1,2-diol
Executive Safety Summary
Treat this substance with high-level precautions. While specific toxicological data for 3,6-Diiodobenzene-1,2-diol is often extrapolated, its structural moieties dictate its hazard profile. It combines the redox activity of a catechol (1,2-benzenediol) with the lipophilicity of halogenated aromatics .
-
The Catechol Risk: Catechols readily oxidize to ortho-quinones, which are reactive electrophiles capable of modifying proteins and DNA. They are potent sensitizers and irritants.
-
The Iodine Factor: The iodine substitution increases the molecule's density and lipophilicity, potentially facilitating rapid dermal absorption compared to unsubstituted catechol.
-
Stability Warning: The C-I bond is photosensitive. Exposure to light may liberate elemental iodine (
), indicated by a purple/brown discoloration.
Hierarchy of Controls & PPE Matrix
Do not rely solely on PPE. Engineering controls are the primary defense against this compound's dust and potential vapors.
Engineering Controls (Mandatory)
-
Primary: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated powders often carry significant static charges, increasing dispersion risk.
Personal Protective Equipment (PPE) Specifications
| Body Area | Standard Protocol | High-Risk Protocol (Solutions/Spills) | Technical Justification |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield) liner under Nitrile | CRITICAL: Halogenated aromatics permeate nitrile rapidly in solution. Standard nitrile offers <15 min protection against solvent-solubilized forms. |
| Respiratory | Fume Hood (Primary). N95 if hood unavailable. | P100 / Full-face Respirator | Protects against particulate inhalation. Iodine sublimation (if degraded) requires acid gas cartridges. |
| Eye/Face | Chemical Safety Goggles | Face Shield + Goggles | Risk of severe eye damage from catechol-quinones. |
| Body | Lab Coat (Cotton/Poly), long sleeves | Tyvek® Sleeves or Apron | Prevent skin sensitization. Contaminated cloth coats must be bagged immediately. |
Glove Selection Logic: The Permeation Trap
WARNING: A common error in handling halogenated catechols is assuming standard nitrile gloves provide adequate protection. They do not.
When 3,6-Diiodobenzene-1,2-diol is in solution (especially in organic solvents like DCM or Chloroform), it can permeate nitrile gloves in under 2 minutes .
PPE Decision Matrix
The following logic flow dictates your PPE choice based on the physical state of the reagent.
Figure 1: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.
Operational Protocols
A. Weighing & Transfer
-
Preparation: Place a disposable balance draft shield or secondary container inside the fume hood.
-
Static Mitigation: If the powder is "flyaway" (static-prone), use an anti-static gun on the spatula and weighing boat before touching the chemical.
-
Technique: Do not use metal spatulas if the substance appears discolored (iodine corrosion risk). Use porcelain or PTFE-coated tools.
-
Clean-up: Wipe the balance area with a tissue dampened with 10% sodium thiosulfate (to neutralize any liberated iodine) followed by ethanol.
B. Solubilization
-
Solvent Choice: If using halogenated solvents (DCM, Chloroform), you must wear laminate gloves .
-
Vessel: Use amber glassware to prevent photolysis (degradation by light).
-
Observation: If the solution turns pink or violet immediately, free iodine is present. This indicates degradation of the starting material.
Emergency Response & Spill Control
Spill Response Workflow
In the event of a spill, immediate action prevents sensitization and area contamination.[1][2]
Figure 2: Step-by-step spill response protocol emphasizing iodine neutralization.
Exposure First Aid[2][3][4]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[2] Do not use ethanol (this may enhance absorption of the halogenated compound).
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—catechols can cause corneal clouding.
Disposal & Waste Management
Proper segregation is vital to prevent downstream reactions in waste drums.
| Waste Stream | Classification | Instructions |
| Solid Waste | Hazardous Chemical Waste | Bag in clear plastic, label "Toxic Solid - Iodinated Catechol". Do not place in regular trash. |
| Liquid Waste | Halogenated Organic | DO NOT mix with oxidizers (Nitric acid, Peroxides). Oxidation will liberate toxic iodine gas. |
| Sharps/Glass | Contaminated Sharps | Triple rinse with solvent before disposal if heavily contaminated. |
References
-
PubChem. (n.d.).[3] 3,6-Diiodobenzene-1,2-diol (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
